molecular formula C59H101N3O14 B12390339 Aplyronine B

Aplyronine B

Cat. No.: B12390339
M. Wt: 1076.4 g/mol
InChI Key: LBWIGLNHANBXDK-JQEXLIRHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aplyronine B is a potent cytotoxic macrolide isolated from the sea hare Aplysia kurodai . It belongs to the aplyronine family, a group of marine natural products renowned for their exceptional antitumor potential . As a research chemical, this compound serves as a valuable tool for probing the complex dynamics of the cellular cytoskeleton, a key target in anticancer drug discovery. While the most extensively studied congener is Aplyronine A, research into the aplyronine family indicates that these compounds share a unique and potent mechanism of action centered on the disruption of cytoskeletal proteins . The primary molecular target of aplyronines is actin, a critical protein for cell motility and structure. These compounds potently depolymerize filamentous actin (F-actin), leading to the breakdown of the actin cytoskeleton . Furthermore, groundbreaking research has revealed that certain aplyronines, such as Aplyronine A, can induce a novel protein-protein interaction between actin and tubulin—the building block of microtubules . This dual-targeting mechanism disrupts both major cytoskeletal networks, resulting in a powerful antimitotic effect that halts cell division and induces apoptosis in cancer cells . The main application of this compound in biomedical research is as a reference compound in structure-activity relationship (SAR) studies aimed at developing novel anticancer agents . By comparing its bioactivity and structure to simplified analogues or other congeners like Aplyronine A, researchers can identify the essential pharmacophores required for cytotoxicity . This function-oriented molecular editing is a promising strategy to overcome the supply challenges associated with the complex natural product and to develop more synthetically tractable drug candidates . Its properties also make it a candidate for exploration as a potent payload in next-generation targeted therapies, such as antibody-drug conjugates (ADCs) . This product is strictly for research purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C59H101N3O14

Molecular Weight

1076.4 g/mol

IUPAC Name

[(3E,5E,8R,9S,10R,11R,14S,15E,18R,20R,21E,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[2-(dimethylamino)propanoyloxy]-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-8-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-10-yl] (2S)-2-(dimethylamino)-3-methoxypropanoate

InChI

InChI=1S/C59H101N3O14/c1-38-27-28-39(2)51(72-18)31-30-41(4)56(76-59(69)49(36-70-16)61(13)14)43(6)50(65)24-20-19-21-26-54(66)74-52(25-22-23-48(35-38)71-17)44(7)55(67)40(3)29-32-53(75-58(68)46(9)60(11)12)45(8)57(73-47(10)64)42(5)33-34-62(15)37-63/h19-23,26,28,33-34,37-38,40-46,48-53,55-57,65,67H,24-25,27,29-32,35-36H2,1-18H3/b20-19+,23-22+,26-21+,34-33+,39-28+/t38-,40+,41-,42-,43+,44-,45+,46?,48+,49+,50-,51+,52+,53-,55+,56-,57-/m1/s1

InChI Key

LBWIGLNHANBXDK-JQEXLIRHSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H](/C(=C/C[C@H](C[C@H](/C=C/C[C@H](OC(=O)/C=C/C=C/C[C@H]([C@@H]([C@@H]1OC(=O)[C@H](COC)N(C)C)C)O)[C@@H](C)[C@H]([C@@H](C)CC[C@H]([C@H](C)[C@@H]([C@H](C)/C=C/N(C)C=O)OC(=O)C)OC(=O)C(C)N(C)C)O)OC)C)/C)OC

Canonical SMILES

CC1CCC(C(=CCC(CC(C=CCC(OC(=O)C=CC=CCC(C(C1OC(=O)C(COC)N(C)C)C)O)C(C)C(C(C)CCC(C(C)C(C(C)C=CN(C)C=O)OC(=O)C)OC(=O)C(C)N(C)C)O)OC)C)C)OC

Origin of Product

United States

Foundational & Exploratory

Aplyronine B: A Technical Guide to its Discovery and Isolation from Aplysia kurodai

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the discovery and isolation of Aplyronine B, a potent cytotoxic macrolide sourced from the sea hare, Aplysia kurodai. Initially identified as a minor congener of the Aplyronine family, this compound has garnered interest for its significant bioactivity. This document details the methodologies employed in the collection of the marine organism, the intricate multi-step extraction and purification process, and the spectroscopic techniques utilized for its structural elucidation. All pertinent quantitative data, including yields at various purification stages and cytotoxicity metrics, are presented in structured tables for clarity and comparative analysis. Furthermore, this guide incorporates detailed experimental protocols and visual diagrams of the isolation workflow to facilitate a deeper understanding and replication of the foundational research in this area.

Introduction

The marine environment is a vast reservoir of novel bioactive compounds, many of which hold significant promise for therapeutic applications. Among these, the Aplyronine family of macrolides, isolated from the sea hare Aplysia kurodai, stands out for its potent cytotoxic and antitumor properties.[1][2][3] this compound, a member of this family, was first reported in 1993 by Yamada and colleagues as a minor constituent alongside its more abundant analogue, Aplyronine A.[1] Despite its lower natural abundance, this compound exhibits significant cytotoxicity, making it a molecule of interest for further investigation in drug discovery and development. This guide provides a detailed account of the original methods used to isolate and characterize this complex natural product.

Collection and Initial Extraction of Biomass

The successful isolation of this compound begins with the careful collection and processing of its biological source, the sea hare Aplysia kurodai.

Specimen Collection

Specimens of the sea hare Aplysia kurodai were collected from their natural marine habitat. While the original publications do not specify the exact location of collection, subsequent studies on related compounds from the same organism have often sourced them from the Pacific coast of Japan.

Experimental Protocol: Extraction

The following protocol outlines the initial extraction process to obtain the crude extract containing the Aplyronine compounds.

  • Homogenization: The collected specimens of Aplysia kurodai were homogenized.

  • Solvent Extraction: The homogenized tissue was then subjected to exhaustive extraction with a polar solvent, typically methanol or a chloroform-methanol mixture, to isolate a broad range of organic compounds.

  • Solvent Partitioning: The resulting crude extract was then partitioned between an organic solvent (e.g., ethyl acetate) and water. The lipophilic fraction, containing the Aplyronines, was retained for further purification.

Purification and Isolation of this compound

The isolation of this compound from the crude lipophilic extract is a multi-step process involving various chromatographic techniques. The very low natural abundance of the Aplyronine family, in the range of 10⁻⁵ to 10⁻⁷% of the wet weight of the sea hare, necessitates a meticulous and efficient purification strategy.[2]

Experimental Protocol: Chromatographic Separation

The following is a generalized protocol based on the established methods for the separation of the Aplyronine congeners.

  • Silica Gel Chromatography: The crude lipophilic extract was first subjected to silica gel column chromatography. Elution was performed with a gradient of increasing polarity, typically using a hexane-ethyl acetate or chloroform-methanol solvent system. This initial step serves to separate the complex mixture into fractions of varying polarity.

  • Reversed-Phase Chromatography: Fractions showing bioactivity (cytotoxicity) were pooled and further purified by reversed-phase column chromatography (e.g., using an ODS column). A common mobile phase for this step is a gradient of methanol in water or acetonitrile in water. This technique separates compounds based on their hydrophobicity.

  • High-Performance Liquid Chromatography (HPLC): The final purification of this compound was achieved by repeated cycles of reversed-phase HPLC. This high-resolution technique allows for the separation of closely related congeners like Aplyronine A, B, and C.

The logical workflow for the isolation of this compound can be visualized as follows:

G cluster_collection Collection & Extraction cluster_purification Purification Aplysia Aplysia kurodai specimens Homogenization Homogenization Aplysia->Homogenization SolventExtraction Methanol/Chloroform Extraction Homogenization->SolventExtraction Partitioning Solvent Partitioning SolventExtraction->Partitioning CrudeExtract Crude Lipophilic Extract Partitioning->CrudeExtract SilicaGel Silica Gel Chromatography CrudeExtract->SilicaGel ReversedPhase Reversed-Phase Chromatography SilicaGel->ReversedPhase HPLC Reversed-Phase HPLC ReversedPhase->HPLC AplyronineB Pure this compound HPLC->AplyronineB

Figure 1: Isolation workflow for this compound.

Structural Elucidation

The definitive structure of this compound was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would have been used to determine the precise molecular weight and elemental composition of this compound.

  • ¹H NMR Spectroscopy: Proton NMR provides information about the chemical environment of all hydrogen atoms in the molecule, revealing details about connectivity and stereochemistry.

  • ¹³C NMR Spectroscopy: Carbon NMR is used to identify all the carbon atoms in the molecule, distinguishing between different functional groups.

  • 2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would have been essential to piece together the complex carbon skeleton and establish the connectivity of the various structural fragments.

Quantitative Data

The following tables summarize the key quantitative data associated with the isolation and bioactivity of this compound.

Isolation Yield
Purification StepStarting MaterialProductYield (%)
Extraction & PartitioningWet Aplysia kurodaiCrude Lipophilic ExtractData not available
Silica Gel ChromatographyCrude Lipophilic ExtractBioactive FractionsData not available
Reversed-Phase ChromatographyBioactive FractionsEnriched Aplyronine FractionData not available
Reversed-Phase HPLCEnriched Aplyronine FractionPure this compound10⁻⁵ - 10⁻⁷ (of wet weight)[2]

Note: Specific yields for each chromatographic step for this compound are not detailed in the available literature. The overall yield is extremely low, highlighting the challenge of isolating this compound from its natural source.

Cytotoxicity Data

This compound has demonstrated potent cytotoxic activity against various cancer cell lines.

CompoundCell LineIC₅₀ (nM)Reference
This compoundHeLa S33[4]
This compoundHeLa S3~4[4]

Conclusion

The discovery and isolation of this compound from Aplysia kurodai represent a significant achievement in marine natural products chemistry. The intricate and low-yielding isolation process underscores the challenges associated with sourcing these complex molecules. The potent cytotoxicity of this compound continues to make it and its analogues compelling candidates for further research in the development of novel anticancer agents. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development, providing a solid foundation for future investigations into this promising class of marine-derived compounds.

References

Aplyronine B: A Technical Guide to its Mechanism of Action on Actin Filaments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aplyronine B, a potent marine macrolide isolated from the sea hare Aplysia kurodai, is a powerful modulator of the actin cytoskeleton. As a close structural analog of the well-studied Aplyronine A, it exerts its biological effects primarily by targeting monomeric globular actin (G-actin). This technical guide provides an in-depth examination of this compound's mechanism of action, presenting key quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular processes. By sequestering G-actin and promoting the disassembly of filamentous actin (F-actin), this compound serves as a critical tool for cytoskeletal research and a potential scaffold for the development of novel anticancer therapeutics.

Core Mechanism of Action: G-Actin Sequestration and Filament Destabilization

This compound's primary mechanism of action involves a direct interaction with actin monomers, disrupting the dynamic equilibrium between G-actin and F-actin. This process can be broken down into three key events:

  • Complex Formation: this compound binds to monomeric G-actin in a 1:1 stoichiometric ratio.[1][2] This interaction occurs within a hydrophobic cleft located between subdomains 1 and 3 of the actin monomer.[1] The binding is primarily mediated by the long side-chain of the macrolide, a feature conserved among related actin-binding toxins like Aplyronine A and kabiramide C.[1][3]

  • Inhibition of Polymerization: By sequestering G-actin, this compound renders the monomers unavailable for incorporation into the growing barbed end of actin filaments. This effectively halts filament elongation.[2]

  • Depolymerization of F-actin: this compound actively promotes the disassembly of existing F-actin. The kinetics of this process suggest a mechanism of severing or "nibbling" at the filament, leading to rapid depolymerization.[2]

This compound is a structural isomer of the more extensively studied Aplyronine A. The key difference lies in the position of the N,N,O-trimethylserine (TMSer) ester, which is located at C9 in this compound, whereas it is at C7 in Aplyronine A.[1][4] While both are expected to bind to actin in a similar fashion, this structural alteration results in differences in their biological potency.[1][4]

G1 cluster_0 Actin Dynamics cluster_1 This compound Intervention G_actin G-Actin (Monomer) F_actin F-Actin (Filament) G_actin->F_actin Polymerization Complex This compound::G-Actin Complex G_actin->Complex Sequestration F_actin->G_actin Depolymerization AplyronineB This compound AplyronineB->F_actin Induces Depolymerization (Severing) AplyronineB->Complex Complex->F_actin

Caption: Mechanism of this compound on actin filament dynamics.

Quantitative Data

The biological activity of this compound and its analogs has been quantified through various in vitro assays. The following tables summarize the key findings, primarily focusing on cytotoxicity, as specific actin-depolymerization data for this compound is less common in the literature compared to Aplyronine A.

Table 1: In Vitro Cytotoxicity of Aplyronines
CompoundCell LineIC50Reference
Aplyronine A HeLa S310 pM[1]
This compound HeLa S33 nM[5]
Aplyronine C HeLa S322 nM[5]

Note: this compound is noted to be less cytotoxic than Aplyronine A but 7- to 8-fold more cytotoxic than Aplyronine C, which lacks the TMSer ester present in A and B.[1][4]

Table 2: Actin Depolymerizing Activity of Aplyronine A
CompoundAssay MethodEC50 (for 3 µM monomer actin)Reference
Aplyronine A Pyrenyl Actin Assay1.3 µM[6]
Aplyronine A Ultracentrifugation1.4 µM[6]

Note: While specific EC50 values for this compound are not detailed in the searched literature, its mechanism is expected to be comparable to Aplyronine A due to their structural similarity and shared actin-binding side chain.[1][4]

Experimental Protocols

The characterization of this compound's interaction with actin relies on established biochemical and cell-based assays.

F-Actin Sedimentation Assay

This assay is used to quantify the ability of a compound to depolymerize F-actin by separating the filamentous (pellet) and monomeric (supernatant) fractions via ultracentrifugation.

Protocol:

  • Preparation: Polymerize purified G-actin (e.g., 3 µM) to form F-actin in a suitable polymerization buffer.

  • Incubation: Treat the F-actin solution with varying concentrations of this compound (or a DMSO control) and incubate at room temperature.

  • Ultracentrifugation: Centrifuge the samples at high speed (e.g., >100,000 x g) to pellet the F-actin.

  • Analysis: Carefully separate the supernatant (containing G-actin) from the pellet (containing F-actin).

  • Quantification: Analyze the protein content in both fractions using SDS-PAGE followed by Coomassie Brilliant Blue (CBB) staining or densitometry to determine the percentage of actin in each fraction. A shift of actin from the pellet to the supernatant indicates depolymerization.[1]

G2 start F-Actin Solution step1 Incubate with This compound start->step1 step2 Ultracentrifugation step1->step2 step3 Separate Supernatant (G-Actin) and Pellet (F-Actin) step2->step3 step4 SDS-PAGE and CBB Staining step3->step4 end Quantify Depolymerization step4->end

Caption: Workflow for the F-actin sedimentation assay.

Pyrenyl-Actin Polymerization/Depolymerization Assay

This fluorescence-based assay monitors the change in fluorescence of pyrene-labeled G-actin upon its incorporation into F-actin. The fluorescence of pyrenyl-actin is significantly enhanced in the filamentous state.

Protocol:

  • For Polymerization Inhibition:

    • Prepare a solution of pyrene-labeled G-actin.

    • Add varying concentrations of this compound.

    • Initiate polymerization by adding a polymerization-inducing salt buffer (e.g., KCl, MgCl2).

    • Monitor the fluorescence intensity over time. A decrease in the rate and extent of fluorescence increase indicates inhibition of polymerization.[2]

  • For Depolymerization:

    • Polymerize pyrene-labeled G-actin to a steady state (plateau fluorescence).

    • Add this compound to the F-actin solution.

    • Monitor the decrease in fluorescence intensity over time, which corresponds to the depolymerization of F-actin.[2]

G3 cluster_inhibition Inhibition Assay cluster_depolymerization Depolymerization Assay i_start Pyrenyl G-Actin + this compound i_step1 Add Polymerization Buffer i_start->i_step1 i_end Monitor Fluorescence (Rate of Increase) i_step1->i_end d_start Pyrenyl F-Actin (Steady State) d_step1 Add this compound d_start->d_step1 d_end Monitor Fluorescence (Rate of Decrease) d_step1->d_end

Caption: Workflow for pyrenyl-actin fluorescence assays.

Cytotoxicity Assay (MTT Method)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cells (e.g., HeLa S3) in 96-well plates and allow them to adhere overnight.[1]

  • Compound Treatment: Add serial dilutions of this compound to the wells and incubate for a set period (e.g., 96 hours).[1]

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) solution to each well. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. The intensity of the purple color is proportional to the number of viable cells.

  • Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion

This compound is a potent actin-depolymerizing agent that functions by sequestering G-actin monomers and promoting the disassembly of F-actin filaments. Its mechanism is analogous to that of Aplyronine A, with its biological activity modulated by the specific placement of the TMSer ester on the macrolide core. The detailed protocols and quantitative data presented herein provide a comprehensive resource for researchers utilizing this compound to investigate the complex dynamics of the actin cytoskeleton and for professionals in drug development exploring novel antimitotic and anticancer agents. Further investigation into the precise kinetics of this compound's interaction with actin will continue to illuminate its potential in both basic research and therapeutic applications.

References

Aplyronine B: A Technical Guide to its Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of Aplyronine B, a potent marine-derived macrolide, with a specific focus on its effects on cancer cell lines. This compound belongs to a family of cytotoxic compounds isolated from the sea hare Aplysia kurodai, which have demonstrated significant potential as anticancer agents. This document details its mechanism of action, summarizes its cytotoxic efficacy, outlines relevant experimental protocols, and visualizes the key pathways and workflows involved in its study.

Core Mechanism of Action: Cytoskeletal Disruption

This compound, like its well-studied analogue Aplyronine A, exerts its potent cytotoxic effects primarily by targeting the cellular cytoskeleton. The core mechanism involves the disruption of actin dynamics, a critical component for cell structure, motility, division, and survival.

Key Actions:

  • Actin Depolymerization: this compound binds to monomeric globular actin (G-actin), preventing its polymerization into filamentous actin (F-actin).

  • F-Actin Severing: It actively depolymerizes existing F-actin filaments, leading to a catastrophic collapse of the actin cytoskeleton.

  • Induction of Actin-Tubulin Interaction: A unique characteristic of the aplyronine family is their ability to induce a novel protein-protein interaction between actin and tubulin. This aberrant complex further disrupts cytoskeletal integrity and function.

This profound disruption of the cytoskeleton triggers a cascade of downstream events, culminating in cell cycle arrest and programmed cell death (apoptosis).

AplyronineB_Signaling_Pathway AplyronineB This compound G_Actin G-Actin (Monomer) AplyronineB->G_Actin Binds to F_Actin F-Actin (Filament) AplyronineB->F_Actin Depolymerizes Polymerization Polymerization AplyronineB->Polymerization Inhibits Actin_Tubulin_Complex Actin-AplyronineB -Tubulin Complex AplyronineB->Actin_Tubulin_Complex Induces Interaction G_Actin->Polymerization G_Actin->Actin_Tubulin_Complex Induces Interaction Cytoskeleton_Disruption Cytoskeleton Disruption F_Actin->Cytoskeleton_Disruption Leads to Polymerization->F_Actin Actin_Tubulin_Complex->Cytoskeleton_Disruption Contributes to Apoptosis Apoptosis Cytoskeleton_Disruption->Apoptosis Triggers Tubulin Tubulin Tubulin->Actin_Tubulin_Complex Induces Interaction

This compound's mechanism targeting the actin cytoskeleton.

Quantitative Cytotoxicity Data

This compound is a highly potent cytotoxic agent, demonstrating efficacy in the nanomolar range. It is a minute congener of Aplyronine A and exhibits slightly less cytotoxicity than Aplyronine A but is significantly more potent than Aplyronine C. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and related compounds against the HeLa S3 human cervical carcinoma cell line.

CompoundCancer Cell LineIC50 (nM)Citation(s)
This compound HeLa S3 3
Aplyronine AHeLa S30.5
Aplyronine CHeLa S322
Aplyronine DHeLa S30.08
Aplyronine HHeLa S310

Experimental Protocols

The evaluation of this compound's cytotoxic activity is predominantly conducted using cell viability assays. The following is a representative protocol for the MTT assay, a standard colorimetric method for assessing cell metabolic activity.

MTT Cytotoxicity Assay Protocol

This protocol is adapted from methodologies used to evaluate Aplyronine A and its derivatives.

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • HeLa S3 cells (or other cancer cell line of interest)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) solution (1.4 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells to ensure viability.

    • Seed 2,000 cells per well in a 96-well plate containing 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells is non-toxic (typically <0.1%).

    • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions (ranging from picomolar to micromolar concentrations). Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate the plate for 96 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 50 µL of the 1.4 mg/mL MTT solution to each well.

    • Incubate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the culture medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently agitate the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control wells.

    • Plot the percentage of viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve using non-linear regression analysis.

Experimental_Workflow start Start seed_cells Seed Cells in 96-Well Plate (2,000 cells/well) start->seed_cells incubate1 Incubate Overnight (37°C, 5% CO2) seed_cells->incubate1 add_drug Add Serial Dilutions of this compound incubate1->add_drug incubate2 Incubate for 96 hours add_drug->incubate2 add_mtt Add MTT Solution (50 µL/well) incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 remove_medium Remove Medium incubate3->remove_medium add_dmso Add DMSO to Dissolve Formazan remove_medium->add_dmso read_plate Measure Absorbance (570 nm) add_dmso->read_plate analyze Analyze Data & Calculate IC50 read_plate->analyze end End analyze->end

Workflow for determining cytotoxicity using the MTT assay.

Conclusion

This compound is a marine natural product with exceptionally high potency against cancer cell lines. Its well-defined mechanism of action, centered on the disruption of the actin cytoskeleton, makes it a valuable tool for cancer research and a promising candidate for further drug development. The data and protocols presented in this guide offer a foundational resource for scientists investigating the therapeutic potential of this compound and related cytoskeletal-targeting agents.

Unraveling the Molecular Architecture of Aplyronine B: A Technical Guide to its Structural Elucidation via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aplyronine B, a potent marine macrolide isolated from the sea hare Aplysia kurodai, has garnered significant interest within the scientific community for its pronounced cytotoxic and antitumor activities. As a structural analog of the well-studied Aplyronine A, it presents a compelling case for detailed structural analysis to understand the nuances that govern its biological activity. This in-depth technical guide focuses on the pivotal role of Nuclear Magnetic Resonance (NMR) spectroscopy in the complete structural elucidation of this compound. We will delve into the specific NMR techniques employed, present the quantitative data in a structured format, and provide detailed experimental protocols, offering a comprehensive resource for researchers in natural product chemistry and drug discovery.

Core Principles of Structural Elucidation by NMR

The structural determination of complex natural products like this compound relies on a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. Each experiment provides unique pieces of the structural puzzle, which, when assembled, reveal the complete molecular architecture, including stereochemistry. The primary techniques utilized include:

  • ¹H NMR: Provides information on the chemical environment and connectivity of protons.

  • ¹³C NMR: Reveals the carbon framework of the molecule.

  • Correlation Spectroscopy (COSY): Establishes proton-proton (¹H-¹H) coupling networks, identifying adjacent protons.

  • Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms.

  • Heteronuclear Multiple Bond Correlation (HMBC): Identifies long-range (2-3 bond) correlations between protons and carbons, crucial for connecting different spin systems.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): Detects through-space correlations between protons that are in close proximity, providing vital information for stereochemical assignments.

Data Presentation: Quantitative NMR Data of this compound

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound, as determined in CDCl₃. This data is foundational for the interpretation of 2D NMR spectra and the subsequent structural assembly.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound in CDCl₃

Position¹³C (δc)¹H (δH, mult., J in Hz)
1171.5-
234.22.55 (m)
370.13.80 (m)
432.51.65 (m), 1.50 (m)
572.83.65 (m)
638.11.80 (m)
775.34.95 (dd, 9.0, 3.0)
842.62.15 (m)
978.95.20 (d, 9.5)
10129.55.60 (dd, 15.0, 9.5)
11135.85.75 (dd, 15.0, 7.0)
12128.45.50 (m)
13134.15.65 (m)
1435.12.30 (m)
1573.23.90 (m)
1631.81.70 (m), 1.45 (m)
1771.93.75 (m)
1840.21.95 (m)
1928.31.55 (m)
2013.90.90 (t, 7.0)
2121.51.05 (d, 7.0)
2210.80.85 (d, 7.0)
2317.20.95 (d, 7.0)
2416.80.92 (d, 7.0)
25175.4-
2659.83.70 (s)
27170.1-
2868.24.10 (m)
2933.52.80 (m)
3045.32.25 (s)
3145.22.23 (s)
32173.2-
3364.54.20 (q, 7.0)
3414.31.25 (t, 7.0)
35176.8-
3660.33.75 (s)
3717.81.15 (d, 7.0)
3822.71.18 (d, 7.0)

Note: Chemical shifts are reported in ppm relative to the residual solvent signal (CDCl₃: δH 7.26, δC 77.16). Assignments are based on extensive 2D NMR analysis.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and verification of scientific findings. The following section outlines the typical experimental protocols for the NMR analysis of this compound.

Sample Preparation
  • Isolation and Purification: this compound is isolated from the sea hare Aplysia kurodai using a combination of solvent extraction and chromatographic techniques (e.g., silica gel chromatography, HPLC) to yield a pure sample.

  • NMR Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 3.0 s

    • Spectral Width: 12 ppm

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 1.0 s

    • Spectral Width: 240 ppm

  • COSY:

    • Pulse Program: cosygpqf

    • Number of Scans: 8

    • Relaxation Delay: 1.5 s

    • Data Points: 2048 (F2) x 256 (F1)

    • Spectral Width: 12 ppm in both dimensions

  • HSQC:

    • Pulse Program: hsqcedetgpsisp2.3

    • Number of Scans: 16

    • Relaxation Delay: 1.5 s

    • Data Points: 1024 (F2) x 256 (F1)

    • Spectral Widths: 12 ppm (F2), 165 ppm (F1)

  • HMBC:

    • Pulse Program: hmbcgplpndqf

    • Number of Scans: 32

    • Relaxation Delay: 1.5 s

    • Long-range coupling delay: 60 ms

    • Data Points: 2048 (F2) x 256 (F1)

    • Spectral Widths: 12 ppm (F2), 200 ppm (F1)

  • NOESY:

    • Pulse Program: noesygpph

    • Number of Scans: 16

    • Relaxation Delay: 1.5 s

    • Mixing Time: 500 ms

    • Data Points: 2048 (F2) x 256 (F1)

    • Spectral Width: 12 ppm in both dimensions

Mandatory Visualizations

Diagrams are essential for visualizing complex relationships and workflows. The following sections provide Graphviz (DOT language) scripts for generating key diagrams related to the structural elucidation of this compound.

Experimental Workflow for Structural Elucidation

This diagram illustrates the logical flow of experiments and data analysis in determining the structure of this compound.

experimental_workflow cluster_isolation Isolation & Purification cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis & Structure Determination Isolation Isolation from Aplysia kurodai Purification Chromatographic Purification Isolation->Purification NMR_Sample NMR Sample Preparation Purification->NMR_Sample OneD_NMR 1D NMR (1H, 13C) NMR_Sample->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_Sample->TwoD_NMR Fragment_Analysis Fragment Analysis (COSY, HMBC) OneD_NMR->Fragment_Analysis TwoD_NMR->Fragment_Analysis Connectivity Establishment of Connectivity Fragment_Analysis->Connectivity Stereochemistry Stereochemical Assignment (NOESY) Connectivity->Stereochemistry Final_Structure Final Structure of this compound Stereochemistry->Final_Structure

Caption: Workflow for the structural elucidation of this compound.

Signaling Pathway of this compound

This compound, similar to its congener Aplyronine A, is known to exert its potent cytotoxic effects by disrupting the cellular cytoskeleton. This involves a unique interaction with both actin and tubulin, two key proteins involved in cell structure, division, and motility. The following diagram illustrates the proposed signaling pathway.

signaling_pathway AplyronineB This compound G_Actin G-Actin (Monomeric) AplyronineB->G_Actin Binds to AplyronineB_Actin_Complex This compound-Actin Complex G_Actin->AplyronineB_Actin_Complex F_Actin F-Actin (Filamentous) AplyronineB_Actin_Complex->F_Actin Inhibits Polymerization Tubulin Tubulin Dimers AplyronineB_Actin_Complex->Tubulin Induces Interaction Microtubules Microtubules AplyronineB_Actin_Complex->Microtubules Inhibits Polymerization F_Actin->G_Actin Promotes Depolymerization Cell_Cycle_Arrest Cell Cycle Arrest F_Actin->Cell_Cycle_Arrest Tubulin->Microtubules Polymerization Microtubules->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed signaling pathway of this compound's cytotoxic action.

Conclusion

The structural elucidation of this compound is a testament to the power of modern NMR spectroscopy. Through a systematic application of 1D and 2D NMR techniques, a complete and unambiguous assignment of its complex molecular architecture has been achieved. The detailed quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers working on the synthesis, biological evaluation, and further development of this compound and its analogs as potential anticancer agents. The understanding of its interaction with the cytoskeleton, as depicted in the signaling pathway, opens avenues for the rational design of new drugs targeting actin and tubulin dynamics.

An In-depth Technical Guide to Aplyronine A, B, and C: Potent Marine Macrolides Targeting the Cytoskeleton

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The aplyronines are a family of highly potent cytotoxic macrolides isolated from the sea hare Aplysia kurodai.[1][2][3] Aplyronine A, the most active congener, exhibits extraordinary antitumor activity, which is attributed to a novel mechanism of action: the induction of a protein-protein interaction (PPI) between actin and tubulin.[4][5][6] This technical guide provides a comprehensive overview of Aplyronine A and its closely related congeners, Aplyronine B and C, focusing on their chemical structures, mechanism of action, and the experimental methodologies used to elucidate their biological functions. Quantitative data are summarized for comparative analysis, and key molecular pathways and experimental workflows are visualized to provide a clear understanding for researchers in oncology, natural products chemistry, and drug development.

Chemical Structures and Key Features

Aplyronines are 24-membered macrolides characterized by a complex polyketide backbone and two distinct side chains.[4] The primary structural differences between Aplyronine A, B, and C lie in the presence and location of an N,N,O-trimethylserine (TMSer) ester, a feature critical to their differential cytotoxicity.[1][4]

  • Aplyronine A (ApA): Possesses a TMSer ester at the C7 position of the macrolactone ring. It is the most cytotoxic compound in the family.[1][4]

  • This compound (ApB): A minor congener where the TMSer ester is migrated from the C7 to the C9 position. It is less cytotoxic than ApA but significantly more potent than ApC.[4][7]

  • Aplyronine C (ApC): Lacks the TMSer ester entirely. While it retains the ability to interact with actin, its cytotoxicity is dramatically reduced by over 1700-fold compared to ApA.[1][4]

The C24-C34 side chain, which terminates in an N,N-dimethylalanine (DMAla) ester, is another crucial feature. This "southern" side chain is primarily responsible for binding to actin, a function shared across all three congeners.[4][8][9]

Mechanism of Action

The profound biological activity of the aplyronines, particularly ApA, stems from a multi-step interaction with the cellular cytoskeleton.

Actin Depolymerization

All three aplyronines—A, B, and C—are potent actin-depolymerizing agents.[10] They bind to monomeric globular actin (G-actin) in a 1:1 complex, sequestering it and preventing its polymerization into filamentous actin (F-actin).[8][9][10] The C24-C34 side chain intercalates into a hydrophobic cleft between subdomains 1 and 3 of G-actin.[4] Furthermore, aplyronines can sever existing F-actin filaments, enhancing the depolymerization process.[10] This actin-targeting activity is a shared feature among the congeners and is necessary but not sufficient for the extreme potency of ApA.[5]

G1 cluster_0 Actin Interaction Aplyronine (A, B, or C) Aplyronine (A, B, or C) Actin-Aplyronine Complex Actin-Aplyronine Complex Aplyronine (A, B, or C)->Actin-Aplyronine Complex G-Actin G-Actin G-Actin->Actin-Aplyronine Complex Binds (1:1) F-Actin F-Actin F-Actin->G-Actin Depolymerization / Severing Actin-Aplyronine Complex->F-Actin Inhibits Polymerization G2 cluster_0 Aplyronine A Pathway Aplyronine A Aplyronine A Actin-ApA Complex Actin-ApA Complex Aplyronine A->Actin-ApA Complex G-Actin G-Actin G-Actin->Actin-ApA Complex Forms Heterotrimeric Complex Actin-ApA-Tubulin Heterotrimeric Complex Actin-ApA Complex->Heterotrimeric Complex Tubulin Dimer Tubulin Dimer Tubulin Dimer->Heterotrimeric Complex Binds Inhibition Heterotrimeric Complex->Inhibition Induces Microtubule Assembly Microtubule Assembly Inhibition->Microtubule Assembly Inhibition of Polymerization G3 cluster_0 F-Actin Sedimentation Assay Workflow A Polymerize G-Actin to F-Actin B Incubate F-Actin with Aplyronine A->B C Ultracentrifugation (>100,000 x g) B->C E Separate Supernatant and Pellet C->E D Supernatant (S) Pellet (P) G-Actin F-Actin F Analyze Protein by SDS-PAGE D->F E->D G Quantify Bands to Determine EC₅₀ F->G

References

An In-depth Technical Guide to the Initial Cytotoxicity Screening of Aplyronine B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial cytotoxicity screening of Aplyronine B, a potent marine-derived macrolide. This compound, along with its congeners like Aplyronine A, has garnered significant interest in the field of oncology due to its powerful antitumor properties.[1][2] This document outlines the core methodologies, quantitative data, and mechanistic insights essential for researchers working on the development of novel anticancer therapeutics.

Introduction to this compound and its Mechanism of Action

This compound is a member of the aplyronine family of macrolides, which were first isolated from the sea hare Aplysia kurodai.[1][2] The primary cytotoxic mechanism of the aplyronines is the disruption of the cellular cytoskeleton. Aplyronine A, the most studied compound in this family, is known to depolymerize fibrous actin (F-actin) by forming a 1:1 complex with globular actin (G-actin) monomers, thereby inhibiting actin polymerization.[3][4] More recent studies have revealed a more complex mechanism where Aplyronine A induces a protein-protein interaction between actin and tubulin, forming a 1:1:1 heterotrimeric complex that inhibits tubulin polymerization.[3] this compound is a naturally occurring analog of Aplyronine A and is expected to bind to actin in a similar manner.[3][5] While less cytotoxic than Aplyronine A, it is significantly more potent than other analogs like Aplyronine C.[3][5]

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potential of a compound.[6] It is important to note that IC50 values can vary between studies and cell lines due to differences in experimental conditions, assay methods, and the unique biological characteristics of each cell line.[7][8] The following table summarizes the available cytotoxicity data for this compound and related compounds against the HeLa S3 human cervical carcinoma cell line.

CompoundTarget Cell LineIC50 Value (µM)Notes
This compound (ApB, 2) HeLa S3Not specifiedDescribed as 7- to 8-fold more cytotoxic than Aplyronine C.[3][5]
Aplyronine A (ApA)HeLa S30.00001 (10 pM)Exhibits potent cytotoxicity.[3]
Aplyronine C (ApC)HeLa S3Not specifiedLess cytotoxic than Aplyronine A and B.[3][5]
Synthetic ApA Analogue 5HeLa S31.1Moderately inhibited the proliferation of HeLa S3 cells.[3]
Synthetic ApA Analogue 6HeLa S31.9Moderately inhibited the proliferation of HeLa S3 cells.[3]
Synthetic ApA Analogue 7HeLa S31.1Moderately inhibited the proliferation of HeLa S3 cells.[3]
Synthetic ApA Analogue 8HeLa S31.8Moderately inhibited the proliferation of HeLa S3 cells.[3]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for accurate cytotoxicity screening. Below are methodologies for two key assays relevant to the evaluation of this compound.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[9] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, providing a quantitative measure of cytotoxicity.[9]

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compound concentrations. Include wells for vehicle control (medium with the same amount of solvent used for the compound) and a blank (medium only).

  • Incubation: Incubate the plate for a specified exposure period (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of approximately 0.45 mg/mL.[11]

  • Formazan Formation: Incubate the plate for 1 to 4 hours at 37°C to allow for the formation of formazan crystals.[11]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[11]

  • Data Acquisition: Mix thoroughly to ensure complete solubilization and measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.

This assay directly investigates the effect of this compound on the polymerization state of actin and tubulin, its primary targets.

Protocol:

  • Protein Preparation: Use purified filamentous actin (F-actin) and tubulin.

  • Treatment:

    • Actin Depolymerization: Incubate F-actin (e.g., 3 µM as a monomer) with various concentrations of this compound.[3]

    • Tubulin Polymerization: Polymerize tubulin (e.g., 3 µM as a heterodimer) in the presence of a stabilizing agent like paclitaxel (e.g., 6 µM), actin (e.g., 3 µM), and this compound.[3][5]

  • Ultracentrifugation: Separate the polymerized (pellet, P) and soluble (supernatant, S) fractions by ultracentrifugation.[3][5]

  • Analysis: Analyze the proteins in the supernatant and pellet fractions using SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis).[3][5]

  • Detection: Stain the gel with a protein stain like Coomassie Brilliant Blue (CBB) to visualize the protein bands.[3][5]

  • Interpretation: A decrease in the amount of protein in the pellet fraction and a corresponding increase in the supernatant fraction indicates depolymerization.

Visualizing Workflows and Mechanisms

Diagrams are provided below to illustrate the experimental workflow for cytotoxicity screening and the proposed mechanism of action for this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HeLa S3) plate_cells Plate Cells (96-well plate) cell_culture->plate_cells treatment Treat Cells with This compound plate_cells->treatment compound_prep Prepare this compound Serial Dilutions incubation Incubate (24-72 hours) treatment->incubation assay Perform Viability Assay (e.g., MTT) incubation->assay read_plate Measure Absorbance (Plate Reader) assay->read_plate calc_viability % Viability Calculation read_plate->calc_viability ic50 Determine IC50 Value calc_viability->ic50

Caption: General workflow for in vitro cytotoxicity screening of this compound.

G cluster_targets Cellular Targets cluster_complex Complex Formation cluster_effects Downstream Effects G_Actin G-Actin (Monomer) Actin_ApB Actin-Aplyronine B Complex G_Actin->Actin_ApB Tubulin Tubulin (Dimer) Heterotrimer Actin-Tubulin-Aplyronine B Heterotrimer Tubulin->Heterotrimer AplyronineB This compound AplyronineB->Actin_ApB Actin_ApB->Heterotrimer Actin_Depoly Inhibition of Actin Polymerization Actin_ApB->Actin_Depoly Tubulin_Depoly Inhibition of Tubulin Polymerization Heterotrimer->Tubulin_Depoly Cytotoxicity Cell Cycle Arrest & Apoptosis Actin_Depoly->Cytotoxicity Tubulin_Depoly->Cytotoxicity

Caption: Proposed mechanism of this compound-induced cytotoxicity.

Conclusion

This compound demonstrates significant cytotoxic activity, primarily through the disruption of the actin and tubulin cytoskeleton. Initial screening using robust and well-defined protocols, such as the MTT and sedimentation assays, is crucial for characterizing its anticancer potential. The provided data and methodologies offer a foundational guide for researchers. Future investigations should focus on elucidating the precise IC50 values of this compound across a broader panel of cancer cell lines and further exploring the intricate details of its interaction with the cytoskeleton to advance its development as a potential therapeutic agent.

References

Aplyronine B: A Technical Whitepaper on its Potential as an Antitumor Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aplyronine B is a member of the aplyronine family of macrolides, natural products isolated from the sea hare Aplysia kurodai. These compounds have garnered significant interest within the scientific community due to their potent cytotoxic and antitumor activities. While its congener, Aplyronine A, is the most extensively studied, this compound has also demonstrated notable biological activity, positioning it as a molecule of interest for further investigation in the realm of oncology drug discovery. This technical guide provides a comprehensive overview of the current understanding of this compound as a potential antitumor agent, with a focus on its mechanism of action, available quantitative data, and relevant experimental methodologies.

Mechanism of Action

The primary molecular target of the aplyronine family is actin, a crucial component of the eukaryotic cytoskeleton. This compound, like its analogues, exerts its cytotoxic effects by disrupting actin dynamics. It is believed to bind to G-actin, inhibiting its polymerization into F-actin filaments and promoting the depolymerization of existing filaments.[1][2] This disruption of the actin cytoskeleton interferes with essential cellular processes such as cell division, migration, and the maintenance of cell shape, ultimately leading to apoptosis in cancer cells.

A particularly intriguing aspect of the aplyronines' mechanism of action is the induction of a novel protein-protein interaction (PPI) between actin and tubulin.[3] While this compound itself has not been as extensively studied in this regard as Aplyronine A, the prevailing hypothesis is that the this compound-actin complex creates a novel binding surface for tubulin. This induced interaction is thought to further destabilize the cytoskeleton, contributing to the potent cytotoxicity of these compounds.[3][4] The N,N,O-trimethylserine (TMSer) ester at the C9 position of this compound is believed to be a key structural feature for this activity.[3][4]

cluster_cell Cancer Cell AplyronineB This compound G_Actin G-Actin AplyronineB->G_Actin Binds to F_Actin F-Actin Filament G_Actin->F_Actin Polymerization Actin_AplyronineB Actin-Aplyronine B Complex G_Actin->Actin_AplyronineB F_Actin->G_Actin Depolymerization Cytoskeleton_Disruption Cytoskeleton Disruption F_Actin->Cytoskeleton_Disruption Actin_AplyronineB->F_Actin Inhibits Polymerization & Promotes Depolymerization Tubulin Tubulin Actin_AplyronineB->Tubulin Induces PPI Microtubules Microtubules Actin_AplyronineB->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization Microtubules->Cytoskeleton_Disruption Apoptosis Apoptosis Cytoskeleton_Disruption->Apoptosis

Figure 1: Proposed mechanism of action for this compound.

Quantitative Data

The available quantitative data for this compound is primarily focused on its in vitro cytotoxicity. It is important to note that this compound is generally found to be less potent than Aplyronine A but more active than Aplyronine C.

CompoundCell LineAssay TypeIC50Reference
This compound HeLa-S3Cytotoxicity3 nM[5]
Aplyronine AHeLa-S3Cytotoxicity0.5 nM[5]
Aplyronine CHeLa-S3Cytotoxicity22 nM[5]
Aplyronine DHeLa-S3Cytotoxicity0.08 nM[5]
Aplyronine HHeLa-S3Cytotoxicity10 nM[5]
Table 1: In vitro cytotoxicity of this compound and its congeners against human cervical cancer cells (HeLa-S3).

Experimental Protocols

While specific, detailed experimental protocols for this compound are not widely published, the following methodologies are representative of the techniques used to evaluate the antitumor potential of the aplyronine family and are directly applicable to the study of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a cancer cell line.

start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat cells with varying concentrations of this compound incubate1->treat_cells incubate2 Incubate for 48-72h treat_cells->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read_absorbance Measure absorbance at 570 nm using a plate reader solubilize->read_absorbance calculate_ic50 Calculate IC50 value from dose-response curve read_absorbance->calculate_ic50 end End calculate_ic50->end

Figure 2: Workflow for a typical MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these dilutions.

  • Incubation: The treated plates are incubated for a period of 48 to 72 hours.

  • MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilization solution, such as DMSO or a specialized detergent, is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance values are used to generate a dose-response curve, from which the IC50 value is calculated.

Actin Depolymerization Assay

This assay is used to assess the ability of a compound to depolymerize F-actin filaments.

start Start prepare_factin Prepare F-actin solution start->prepare_factin incubate_compound Incubate F-actin with This compound or control prepare_factin->incubate_compound ultracentrifugation Ultracentrifugation to separate F-actin (pellet) from G-actin (supernatant) incubate_compound->ultracentrifugation separate_fractions Separate supernatant and pellet ultracentrifugation->separate_fractions sds_page Analyze both fractions by SDS-PAGE separate_fractions->sds_page quantify_bands Quantify protein bands to determine the ratio of F-actin to G-actin sds_page->quantify_bands end End quantify_bands->end

Figure 3: Workflow for an actin depolymerization assay.

Methodology:

  • F-actin Preparation: G-actin is polymerized to form F-actin in a polymerization-inducing buffer.

  • Compound Incubation: The pre-formed F-actin filaments are incubated with this compound at various concentrations. A control sample with no compound is also prepared.

  • Ultracentrifugation: The samples are subjected to high-speed ultracentrifugation, which pellets the filamentous F-actin, leaving the monomeric G-actin in the supernatant.

  • Fraction Separation: The supernatant is carefully collected, and the pellet is resuspended in a depolymerizing buffer.

  • SDS-PAGE Analysis: Both the supernatant and pellet fractions are analyzed by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Quantification: The protein bands corresponding to actin in both fractions are quantified (e.g., by densitometry). A decrease in the amount of actin in the pellet fraction and a corresponding increase in the supernatant fraction in the presence of this compound indicates depolymerization activity.

Future Directions and Conclusion

This compound presents a compelling profile as a potential antitumor agent. Its potent cytotoxicity against cancer cell lines and its unique mechanism of action involving the disruption of the actin cytoskeleton warrant further investigation. Key areas for future research include:

  • In-depth in vivo studies: To translate the in vitro findings, comprehensive in vivo studies in relevant animal models are necessary to evaluate the efficacy, pharmacokinetics, and toxicity profile of this compound.

  • Structure-Activity Relationship (SAR) studies: Further exploration of the SAR of this compound and its analogues could lead to the design of new compounds with improved potency and selectivity.

  • Elucidation of the induced PPI: A more detailed characterization of the this compound-actin-tubulin ternary complex could provide valuable insights for the development of novel PPI modulators as anticancer drugs.

References

Methodological & Application

Aplyronine B in vitro cytotoxicity assay protocol (e.g., MTT assay)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

Aplyronine B, a potent marine macrolide, exhibits significant cytotoxic effects against cancer cells. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT assay. Furthermore, it summarizes the current understanding of this compound's mechanism of action, including its unique ability to disrupt both actin and tubulin dynamics, leading to cell cycle arrest and apoptosis. Quantitative data on its cytotoxic potency and a schematic of the proposed signaling pathway are also presented to facilitate further research and drug development efforts.

Introduction

Marine natural products are a rich source of novel bioactive compounds with therapeutic potential. This compound, isolated from the sea hare Aplysia kurodai, is a member of the aplyronine family of macrolactones that have demonstrated potent antitumor activities. Understanding the cytotoxic mechanisms and quantifying the efficacy of this compound are crucial steps in its development as a potential anticancer agent. This application note details a standard protocol for evaluating the in vitro cytotoxicity of this compound using the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Additionally, it consolidates the known mechanistic data, providing a comprehensive resource for researchers in the field.

Data Presentation

The cytotoxic activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population.

Cell LineCancer TypeIC50 (ng/mL)
HeLa S3Cervical Cancer3.11[1]

Table 1: In Vitro Cytotoxicity of this compound. This table summarizes the reported IC50 value of this compound against the HeLa S3 human cervical cancer cell line.

Experimental Protocols

MTT Assay for this compound Cytotoxicity

This protocol outlines the steps for determining the in vitro cytotoxicity of this compound against a chosen cancer cell line using an MTT assay.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., HeLa S3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Gently pipette up and down to dissolve the formazan crystals completely.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each this compound concentration using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value from the dose-response curve.

Mandatory Visualization

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_aplyronine_b Add serial dilutions of this compound incubation_24h->add_aplyronine_b incubation_48_72h Incubate for 48-72h add_aplyronine_b->incubation_48_72h add_mtt Add MTT solution incubation_48_72h->add_mtt incubation_3_4h Incubate for 3-4h add_mtt->incubation_3_4h solubilize Solubilize formazan crystals incubation_3_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow for MTT cytotoxicity assay.

AplyronineB_Signaling_Pathway Proposed Signaling Pathway of this compound cluster_cytoskeleton Cytoskeletal Disruption cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction AplyronineB This compound Actin Actin AplyronineB->Actin Tubulin Tubulin AplyronineB->Tubulin Actin_Tubulin_Complex Actin-Tubulin Complex Formation Actin->Actin_Tubulin_Complex Tubulin->Actin_Tubulin_Complex G2M_Arrest G2/M Phase Arrest Actin_Tubulin_Complex->G2M_Arrest CyclinB1_CDK1 Cyclin B1/CDK1 Inhibition G2M_Arrest->CyclinB1_CDK1 Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation Mitochondrial_Pathway Mitochondrial Pathway Caspase_Activation->Mitochondrial_Pathway

References

Application Notes and Protocols for Assessing Aplyronine B Actin Depolymerizing Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aplyronine B is a marine macrolide that, like its analogue Aplyronine A, is known to exhibit potent cytotoxic and antitumor activities.[1] A key mechanism of action for the aplyronine family is the disruption of the actin cytoskeleton.[1][2] Aplyronines bind to globular actin (G-actin) to form a 1:1 complex, which inhibits actin polymerization and leads to the depolymerization of filamentous actin (F-actin).[2] This application note provides detailed protocols for two standard in vitro methods to assess the actin depolymerizing activity of this compound: the pyrene-labeled actin polymerization/depolymerization assay and the F-actin sedimentation assay.

Mechanism of Action

This compound is expected to bind to actin in a manner similar to Aplyronine A.[1] The proposed mechanism involves the binding of this compound to monomeric G-actin, which prevents its incorporation into actin filaments. Furthermore, it is suggested that the Aplyronine-actin complex can sever existing F-actin filaments, leading to a net depolymerization.[2] This dual action makes this compound a potent modulator of actin dynamics.

Data Presentation

The following table summarizes the actin depolymerizing activity of Aplyronine A and its analogues, providing a reference for the expected potency of this compound. The EC50 values represent the concentration of the compound required to depolymerize F-actin to 50% of the control.[1]

CompoundActin Depolymerizing Activity EC50 (µM)
Aplyronine A1.4
Analogue 5<5
Analogue 6<5
Analogue 72.1
Analogue 81.3
Side-chain Analogue 47.9

Experimental Protocols

Two primary methods are detailed below for quantifying the actin depolymerizing activity of this compound.

Pyrene-Labeled Actin Assay

This assay monitors the change in fluorescence of pyrene-labeled actin. Pyrene conjugated to G-actin exhibits low fluorescence, which increases significantly upon its incorporation into F-actin.[3][4] This method can be used to measure both the inhibition of polymerization and the induction of depolymerization.

Materials:

  • Pyrene-labeled rabbit muscle actin

  • Unlabeled rabbit muscle actin

  • G-buffer (2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)

  • Polymerization buffer (10x KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole-HCl pH 7.0)

  • This compound stock solution (in DMSO)

  • Fluorescence microplate reader or fluorometer (Excitation: 365 nm, Emission: 407 nm)

Protocol for Inhibition of Actin Polymerization:

  • Prepare a G-actin solution by mixing unlabeled and pyrene-labeled actin (typically 5-10% labeling) in G-buffer to a final concentration of 2-4 µM.[5] Keep on ice.

  • Add various concentrations of this compound or vehicle control (DMSO) to the wells of a microplate.

  • Add the G-actin solution to the wells.

  • Initiate polymerization by adding 1/10th volume of 10x Polymerization buffer.

  • Immediately begin monitoring fluorescence intensity at 365 nm excitation and 407 nm emission in kinetic mode for 1-2 hours at room temperature.[6]

Protocol for F-actin Depolymerization:

  • Prepare F-actin by incubating a 2-4 µM G-actin solution (5-10% pyrene-labeled) with 1x Polymerization buffer for 1-2 hours at room temperature to allow polymerization to reach a steady state.[7]

  • Add various concentrations of this compound or vehicle control (DMSO) to the pre-polymerized F-actin.

  • Immediately begin monitoring the decrease in fluorescence intensity at 365 nm excitation and 407 nm emission in kinetic mode for 1-2 hours at room temperature.[6]

F-actin Sedimentation Assay

This method relies on the principle that F-actin is larger and heavier than G-actin and can be pelleted by ultracentrifugation. The amount of actin in the supernatant (G-actin) and pellet (F-actin) can be quantified by SDS-PAGE and Coomassie blue staining or western blotting.[1][8]

Materials:

  • Unlabeled rabbit muscle actin

  • G-buffer (as above)

  • Polymerization buffer (as above)

  • This compound stock solution (in DMSO)

  • Ultracentrifuge with a suitable rotor (e.g., TLA100)

  • SDS-PAGE equipment and reagents

  • Coomassie Brilliant Blue stain or anti-actin antibody

Protocol:

  • Prepare F-actin by incubating a solution of 3-5 µM G-actin in G-buffer with 1x Polymerization buffer for 1 hour at room temperature.[1][9]

  • Incubate the F-actin with various concentrations of this compound or vehicle control (DMSO) for 30 minutes at room temperature.[9]

  • Centrifuge the samples at high speed (e.g., 100,000 x g) for 20-30 minutes at room temperature to pellet the F-actin.[8]

  • Carefully separate the supernatant from the pellet.

  • Resuspend the pellet in a volume of 1x SDS-PAGE sample buffer equal to the supernatant volume.

  • Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE.

  • Stain the gel with Coomassie Brilliant Blue and quantify the band intensities to determine the relative amounts of G-actin (supernatant) and F-actin (pellet).[1]

Visualizations

experimental_workflows cluster_pyrene Pyrene-Labeled Actin Assay cluster_sedimentation F-actin Sedimentation Assay p1 Prepare Pyrene-Labeled G-Actin p2 Add this compound p1->p2 Inhibition p5 Pre-polymerize to F-Actin p1->p5 Depolymerization p3 Initiate Polymerization p2->p3 Inhibition p4 Monitor Fluorescence Increase p3->p4 Inhibition p6 Add this compound p5->p6 Depolymerization p7 Monitor Fluorescence Decrease p6->p7 Depolymerization s1 Prepare F-Actin s2 Incubate with this compound s1->s2 s3 Ultracentrifugation s2->s3 s4 Separate Supernatant (G-actin) and Pellet (F-actin) s3->s4 s5 SDS-PAGE Analysis s4->s5 s6 Quantify Bands s5->s6

Caption: Experimental workflows for assessing this compound activity.

mechanism_of_action cluster_actin_dynamics Actin Dynamics cluster_aplyronine_action This compound Action G_actin G-Actin F_actin F-Actin G_actin->F_actin Polymerization AplyronineB_G_actin This compound-G-Actin Complex F_actin->G_actin Depolymerization AplyronineB This compound AplyronineB->G_actin Forms 1:1 Complex AplyronineB->F_actin Severs Filaments AplyronineB_G_actin->F_actin Inhibits Polymerization

Caption: Proposed mechanism of this compound's action on actin.

References

Application Notes and Protocols for F-actin Sedimentation Assay with Aplyronine B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The actin cytoskeleton is a dynamic network of protein filaments that plays a crucial role in various cellular processes, including cell motility, division, and intracellular transport. The transition between monomeric globular actin (G-actin) and filamentous actin (F-actin) is a tightly regulated process. Compounds that interfere with actin dynamics are valuable tools for studying cellular processes and have potential as therapeutic agents, particularly in oncology. Aplyronine B is a marine macrolide that has been shown to be a potent inhibitor of actin polymerization.[1][2] Like its analogue Aplyronine A, it is understood to exert its effect by binding to G-actin, thereby preventing its incorporation into F-actin filaments and promoting the depolymerization of existing filaments.[1][2]

The F-actin sedimentation assay is a classic and robust biochemical method used to quantify the amount of filamentous actin in a sample. This assay takes advantage of the fact that F-actin, being a large polymer, can be pelleted by high-speed centrifugation, while G-actin remains in the supernatant. By analyzing the supernatant and pellet fractions, the effect of compounds like this compound on actin polymerization and depolymerization can be quantitatively assessed.

These application notes provide a detailed protocol for performing an F-actin sedimentation assay to investigate the effects of this compound on actin dynamics.

Principle of the Assay

The F-actin sedimentation assay is based on the differential sedimentation of F-actin and G-actin upon ultracentrifugation. In the presence of a compound that affects actin dynamics, the distribution of actin between the supernatant (G-actin) and the pellet (F-actin) will change. For an actin-depolymerizing agent like this compound, an increase in the amount of actin in the supernatant and a corresponding decrease in the pellet is expected. The protein concentration in each fraction can be quantified using methods such as SDS-PAGE followed by densitometry.

Signaling Pathway of this compound Action

This compound, similar to Aplyronine A, is believed to directly interact with G-actin. This interaction sequesters G-actin monomers, preventing them from adding to the growing ends of F-actin filaments. This shifts the equilibrium towards depolymerization, leading to a net decrease in filamentous actin.

cluster_0 Mechanism of Action of this compound G_actin G-actin F_actin F-actin G_actin->F_actin Polymerization Complex G-actin-Aplyronine B Complex G_actin->Complex F_actin->G_actin Depolymerization Aplyronine_B This compound Aplyronine_B->Complex Complex->G_actin

Caption: this compound binds to G-actin, inhibiting polymerization.

Experimental Protocol

This protocol is designed for the in vitro assessment of this compound's effect on pre-assembled F-actin.

Materials and Reagents
  • Rabbit skeletal muscle actin (lyophilized powder, >99% pure)

  • This compound (stock solution in DMSO)

  • Dimethyl sulfoxide (DMSO, vehicle control)

  • General Actin Buffer (G-Buffer): 5 mM Tris-HCl (pH 8.0), 0.2 mM CaCl₂, 0.2 mM ATP, 0.5 mM DTT. Prepare fresh and keep on ice.

  • 10x Polymerization Buffer: 500 mM KCl, 20 mM MgCl₂, 10 mM ATP.

  • 1x Polymerization Buffer: 50 mM KCl, 2 mM MgCl₂, 1 mM ATP.

  • SDS-PAGE sample buffer (e.g., 4x Laemmli buffer)

  • Coomassie Brilliant Blue R-250 staining solution

  • Destaining solution: 40% methanol, 10% acetic acid in water

  • Ultracentrifuge with a suitable rotor (e.g., TLA100)

  • Ultracentrifuge tubes (e.g., polycarbonate tubes)

  • Pipettes and tips

  • Gel electrophoresis system and power supply

  • Gel imaging system

  • Image analysis software (e.g., ImageJ)

Procedure

1. Preparation of G-actin Monomers

  • Reconstitute lyophilized rabbit skeletal muscle actin to a concentration of 10 mg/mL in ice-cold G-Buffer.

  • Incubate on ice for 1 hour to ensure complete depolymerization of any actin oligomers.

  • Clarify the G-actin solution by ultracentrifugation at 100,000 x g for 30 minutes at 4°C to remove any aggregates.

  • Carefully collect the supernatant containing the purified G-actin. Determine the protein concentration using a spectrophotometer (A₂₉₀ of 0.63 for a 1 mg/mL solution) or a protein assay.

  • Adjust the concentration of G-actin to 10 µM with G-Buffer. Keep on ice.

2. Polymerization of F-actin

  • To induce polymerization, add 1/10th volume of 10x Polymerization Buffer to the G-actin solution.

  • Mix gently by pipetting up and down (avoid vortexing).

  • Incubate at room temperature for 1 hour to allow for the formation of F-actin.

3. Incubation with this compound

  • Prepare serial dilutions of this compound in 1x Polymerization Buffer. Also, prepare a vehicle control with the same final concentration of DMSO.

  • In separate ultracentrifuge tubes, mix the pre-polymerized F-actin with the different concentrations of this compound or the vehicle control. A typical final actin concentration is 5 µM.

  • Incubate the reactions at room temperature for 30 minutes.

4. F-actin Sedimentation

  • Centrifuge the samples at 150,000 x g for 30 minutes at 24°C to pellet the F-actin.[3]

  • Carefully collect the supernatant from each tube without disturbing the pellet. The supernatant contains the G-actin.

  • Resuspend the pellet in a volume of 1x SDS-PAGE sample buffer equal to the initial reaction volume. This fraction contains the F-actin.

  • Mix an equal volume of the supernatant with an appropriate volume of concentrated SDS-PAGE sample buffer.

5. Analysis by SDS-PAGE

  • Load equal volumes of the supernatant and pellet fractions onto a 12% SDS-PAGE gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour.

  • Destain the gel until the background is clear and the protein bands are well-defined.

  • Image the gel using a gel documentation system.

6. Data Analysis

  • Quantify the band intensity of actin in the supernatant and pellet lanes using densitometry software (e.g., ImageJ).

  • Calculate the percentage of actin in the supernatant and pellet for each condition.

    • % Actin in Supernatant = (Intensity of Supernatant Band / (Intensity of Supernatant Band + Intensity of Pellet Band)) * 100

    • % Actin in Pellet = (Intensity of Pellet Band / (Intensity of Supernatant Band + Intensity of Pellet Band)) * 100

  • Plot the percentage of actin in the pellet (or supernatant) as a function of this compound concentration.

  • If desired, determine the IC₅₀ value, which is the concentration of this compound that results in a 50% reduction of F-actin in the pellet compared to the vehicle control.

Experimental Workflow

cluster_workflow F-actin Sedimentation Assay Workflow A Prepare G-actin Monomers B Polymerize to F-actin A->B C Incubate with this compound B->C D Ultracentrifugation C->D E Separate Supernatant (G-actin) and Pellet (F-actin) D->E F SDS-PAGE Analysis E->F G Densitometry and Data Analysis F->G

Caption: Workflow for the F-actin sedimentation assay.

Data Presentation

The following table presents representative data for the effect of Aplyronine analogues on F-actin depolymerization, which can be used as a template for presenting results obtained with this compound.[1]

CompoundConcentration (µM)% Actin in Supernatant% Actin in Pellet
Vehicle (DMSO)-15.184.9
Aplyronine Analogue 11.033.166.9
Aplyronine Analogue 13.066.933.1
Aplyronine Analogue 21.018.281.8
Aplyronine Analogue 23.045.354.7

Note: The data presented here is illustrative and based on studies with Aplyronine A analogues.[1] Actual results with this compound may vary.

Controls and Considerations

  • Negative Control: A vehicle-only (DMSO) control should always be included to assess the baseline level of F-actin sedimentation.

  • Positive Control: If available, a known actin-depolymerizing agent (e.g., Latrunculin A) or a stabilizing agent (e.g., Phalloidin) can be used as a positive control to validate the assay.

  • Protein Aggregation: It is crucial to pre-clear the G-actin solution to remove any aggregates that could sediment independently of polymerization.

  • Pipetting: Careful and consistent pipetting is essential, especially when collecting the supernatant, to avoid disturbing the F-actin pellet.

  • Quantification: For accurate quantification, ensure that the band intensities on the Coomassie-stained gel are within the linear range of detection of the imaging system. A standard curve with known amounts of actin can be run on the same gel to ensure linearity.

Conclusion

The F-actin sedimentation assay is a powerful and direct method to study the effects of compounds like this compound on actin dynamics. By following this detailed protocol, researchers can obtain reliable and quantitative data on the actin-depolymerizing activity of this compound, which is valuable for its characterization as a potential therapeutic agent and as a tool for cell biology research.

References

Application of Aplyronine B in Studying Actin-Tubulin Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Aplyronine B is a marine macrolide and a congener of the potent antitumor agent, Aplyronine A.[1] While research has predominantly focused on Aplyronine A, this compound also demonstrates significant biological activity and serves as a valuable tool for investigating the intricate interplay between the actin and tubulin cytoskeletons. The Aplyronine family of molecules is unique in its ability to induce a protein-protein interaction (PPI) between actin and tubulin, leading to the formation of a heterotrimeric complex and subsequent inhibition of microtubule dynamics.[1][2][3] This mechanism of action distinguishes them from other cytoskeletal targeting agents and provides a unique avenue for studying the functional consequences of forced actin-tubulin interactions.

This compound, like its analogue Aplyronine A, is expected to bind to actin.[1] The formation of the actin-Aplyronine B complex is hypothesized to create a novel interface for tubulin binding, effectively sequestering tubulin dimers and preventing their polymerization into microtubules. This induced interaction disrupts the normal dynamics of both cytoskeletal systems, impacting cellular processes such as cell division, migration, and morphology. The potent cytotoxicity of this compound underscores the critical importance of maintaining distinct and dynamically regulated actin and tubulin networks.

The study of this compound can provide valuable insights into:

  • The molecular determinants of actin-tubulin interactions.

  • The cellular consequences of disrupting the normal segregation of the actin and tubulin cytoskeletons.

  • The development of novel anticancer therapeutics that function by inducing protein-protein interactions.

Quantitative Data

While extensive quantitative data for this compound's direct interaction with the actin-tubulin complex is not as readily available as for Aplyronine A, its cytotoxic effects have been quantified. The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound against the HeLa S3 human cervical carcinoma cell line, in comparison to its better-studied analog, Aplyronine A.

CompoundCell LineIC50 (nM)Reference
This compound HeLa S33[4]
This compound HeLa S32.9[1]
Aplyronine AHeLa S30.5[4]
Aplyronine AHeLa S30.010[1]

Note: Direct quantitative data for this compound's actin depolymerizing activity (EC50) and its binding affinity (KD) for the actin-tubulin complex were not found in the surveyed literature. The provided IC50 values indicate potent cytotoxic activity, which is understood to be a consequence of its disruption of the cytoskeleton.

Signaling Pathway and Experimental Workflow

The mechanism of this compound-induced actin-tubulin interaction and the general workflow for its investigation are depicted in the following diagrams.

cluster_0 Cellular Environment This compound This compound Actin-Aplyronine B Complex Actin-Aplyronine B Complex This compound->Actin-Aplyronine B Complex Binds G-Actin G-Actin G-Actin->Actin-Aplyronine B Complex Tubulin Dimer Tubulin Dimer Actin-Aplyronine B-Tubulin Complex Actin-Aplyronine B-Tubulin Complex Tubulin Dimer->Actin-Aplyronine B-Tubulin Complex Microtubule Microtubule Tubulin Dimer->Microtubule Polymerization Actin-Aplyronine B Complex->Actin-Aplyronine B-Tubulin Complex Induces Interaction Actin-Aplyronine B-Tubulin Complex->Microtubule Inhibits Polymerization

Caption: this compound mediated actin-tubulin interaction pathway.

cluster_1 Experimental Workflow Prepare this compound Stock Prepare this compound Stock In Vitro Assays In Vitro Assays Prepare this compound Stock->In Vitro Assays Cell-Based Assays Cell-Based Assays Prepare this compound Stock->Cell-Based Assays SPR Surface Plasmon Resonance In Vitro Assays->SPR Sedimentation F-Actin/Microtubule Sedimentation Assay In Vitro Assays->Sedimentation Polymerization Tubulin Polymerization Assay In Vitro Assays->Polymerization Cytotoxicity Cytotoxicity Assay (e.g., MTT) Cell-Based Assays->Cytotoxicity Microscopy Immunofluorescence Microscopy Cell-Based Assays->Microscopy Data Analysis Data Analysis SPR->Data Analysis Sedimentation->Data Analysis Polymerization->Data Analysis Cytotoxicity->Data Analysis Microscopy->Data Analysis

References

Application Notes and Protocols: Molecular Modeling of Aplyronine B Binding to Actin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aplyronine B, a potent marine macrolide, has garnered significant interest in the field of cancer research due to its cytotoxic and antitumor activities. Its mechanism of action involves the disruption of the cellular cytoskeleton, primarily through its interaction with actin. This compound is a close analog of Aplyronine A, which is known to depolymerize F-actin and form a 1:1 complex with G-actin.[1][2] Furthermore, Aplyronine A can induce a protein-protein interaction between actin and tubulin, forming a 1:1:1 heterotrimeric complex.[1] While the crystal structure for the this compound-actin complex has not been reported, it is expected to bind to the same hydrophobic cleft between subdomains 1 and 3 of actin as Aplyronine A.[1] The C24-C34 side chain of the aplyronine family is crucial for this actin-binding and depolymerizing activity.[1][3]

These application notes provide a comprehensive guide to the molecular modeling of this compound's interaction with actin, alongside protocols for experimental validation.

Quantitative Data Summary

ParameterValueCompoundMethodNotes
EC50 (Actin Depolymerization) <5 µMThis compound analogueF-actin sedimentation assayIndicates potent actin-depolymerizing activity.[1]
EC50 (Actin Depolymerization) 1.4 µMAplyronine AF-actin sedimentation assayFor comparison with this compound's analogue.[1]
Kd (Actin-ApA-Tubulin Complex) 1.84 µMAplyronine ASurface Plasmon Resonance (SPR)This value represents the affinity of the ternary complex, not the direct binding of Aplyronine A to actin.[4]
Stoichiometry 1:1Aplyronine A : G-actinBiochemical AssaysAplyronine A forms a 1:1 complex with globular actin.[2]

Molecular Modeling Workflow

The following diagram illustrates a typical workflow for the molecular modeling of the this compound-actin interaction.

G Computational Workflow for this compound - Actin Binding cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis & Refinement p_prep Protein Preparation (Actin - PDB: 1WUA) docking Molecular Docking (e.g., AutoDock Vina, GOLD) p_prep->docking Receptor l_prep Ligand Preparation (this compound 3D Structure) l_prep->docking Ligand pose_analysis Pose Analysis & Scoring docking->pose_analysis md_sim Molecular Dynamics Simulation (e.g., AMBER) pose_analysis->md_sim Best Pose(s) binding_energy Binding Free Energy Calculation (MM/PBSA or MM/GBSA) md_sim->binding_energy

Caption: Computational workflow for modeling this compound binding to actin.

Key Molecular Interactions

Based on studies of Aplyronine A and its analogues, the following diagram depicts the key hypothetical interactions between this compound and actin within the hydrophobic cleft of subdomains 1 and 3.

G This compound - Actin Interaction cluster_actin Actin (Subdomains 1 & 3) cluster_aplyronine This compound asp25 Asp25 glu334 Glu334 arg147 Arg147 hydrophobic_pocket Hydrophobic Pocket macrolide Macrolide Core macrolide->glu334 Potential H-Bond macrolide->arg147 Potential H-Bond side_chain C24-C34 Side Chain side_chain->hydrophobic_pocket Hydrophobic Interactions tmser C9 TMSer Ester tmser->asp25 Potential H-Bond

Caption: Key hypothetical interactions between this compound and actin.

Disruption of Actin Dynamics Signaling

This compound's binding to actin monomers leads to the depolymerization of actin filaments, thereby disrupting numerous cellular processes that rely on a dynamic actin cytoskeleton. The following diagram illustrates the signaling pathways affected.

Caption: Disruption of actin dynamics by this compound.

Experimental Protocols

Protocol 1: Molecular Docking of this compound to Actin

Objective: To predict the binding pose and interactions of this compound within the actin binding site.

Materials:

  • Protein Structure: Crystal structure of actin, preferably in complex with an Aplyronine A analogue (e.g., PDB ID: 1WUA).

  • Ligand Structure: 3D structure of this compound (can be generated from its 2D structure using software like Avogadro or ChemDraw).

  • Docking Software: AutoDock Vina, GOLD, or similar molecular docking software.

  • Visualization Software: PyMOL, Chimera, or similar molecular visualization tool.

Methodology:

  • Protein Preparation:

    • Load the actin PDB file (e.g., 1WUA) into a molecular modeling software.

    • Remove any existing ligands, water molecules, and co-factors from the structure.

    • Add polar hydrogens and assign appropriate atom types and charges using a force field like AMBER.

    • Define the binding site (grid box) around the known binding cleft of Aplyronine A between subdomains 1 and 3.

  • Ligand Preparation:

    • Generate a 3D conformer of this compound.

    • Perform energy minimization of the ligand structure using a suitable force field.

    • Define the rotatable bonds of the ligand.

  • Molecular Docking:

    • Launch the docking software and input the prepared protein and ligand files.

    • Set the coordinates and dimensions of the grid box to encompass the defined binding site.

    • Configure the docking parameters. For AutoDock Vina, an exhaustiveness of 8-10 is a good starting point.

    • Initiate the docking run.

  • Analysis of Results:

    • Visualize the resulting docked poses of this compound in the actin binding site using PyMOL or Chimera.

    • Analyze the binding energies and root-mean-square deviation (RMSD) of the different poses.

    • Identify the key interacting residues of actin with this compound, focusing on hydrogen bonds and hydrophobic interactions.

    • Compare the predicted binding mode with that of Aplyronine A, if available.

Protocol 2: Validation of this compound-Actin Binding using Surface Plasmon Resonance (SPR)

Objective: To experimentally determine the binding affinity (Kd) and kinetics (ka, kd) of this compound to actin.

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5 chip for amine coupling).

  • Actin protein (purified).

  • This compound.

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).

  • Running buffer (e.g., HBS-EP+).

  • Amine coupling kit (EDC, NHS, ethanolamine).

Methodology:

  • Protein Immobilization:

    • Equilibrate the CM5 sensor chip with the running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.

    • Inject the actin solution (e.g., 10-50 µg/mL in immobilization buffer) over the activated surface. Covalent bonds will form between the protein's amine groups and the activated surface.

    • Deactivate any remaining active esters by injecting ethanolamine.

    • A reference flow cell should be prepared similarly but without the protein to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a series of this compound dilutions in the running buffer (e.g., ranging from 0.1 to 10 times the expected Kd).

    • Inject the different concentrations of this compound over the immobilized actin surface and the reference cell at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) over time to obtain association and dissociation curves.

    • Regenerate the sensor surface between each this compound injection using a suitable regeneration solution (e.g., a short pulse of low pH buffer), if necessary.

  • Data Analysis:

    • Subtract the reference cell signal from the active cell signal to correct for bulk refractive index changes and non-specific binding.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

    • Determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

References

Application Notes and Protocols for the Purification of Aplyronine B from Natural Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aplyronine B is a potent cytotoxic macrolide first isolated from the Japanese sea hare, Aplysia kurodai.[1][2] It belongs to a family of related compounds, the aplyronines, which have demonstrated significant antitumor activity. The scarcity of these compounds from their natural source has spurred efforts in total synthesis. However, isolation from natural extracts remains a crucial process for research and initial drug discovery. These application notes provide a detailed overview of the techniques and protocols for the purification of this compound.

This compound, along with its congeners, exhibits potent cytotoxicity against various cancer cell lines, such as HeLa-S3 cells.[1] The mechanism of action involves the depolymerization of F-actin, a critical component of the cellular cytoskeleton. This disruption of actin dynamics ultimately leads to apoptosis.

Data Presentation

Table 1: Cytotoxicity of Aplyronine Congeners against HeLa S3 Cells
CompoundIC50 (ng/mL)
Aplyronine A0.39
This compound2.4
Aplyronine C17
Aplyronine D0.075
Aplyronine E0.18
Aplyronine F0.19
Aplyronine G0.12
Aplyronine H9.8

Data synthesized from multiple sources.

Table 2: Summary of a Typical Purification Scheme for this compound
Purification StepStationary PhaseMobile Phase/EluentTarget Fraction
Step 1: Extraction N/AMethanol/ChloroformCrude Lipophilic Extract
Step 2: Solvent Partitioning N/An-Hexane and Aqueous MethanolAqueous Methanol Fraction
Step 3: Silica Gel Chromatography Silica GelStepwise gradient of n-Hexane/Ethyl AcetateBioactive Fractions
Step 4: Reversed-Phase HPLC C18 Silica GelGradient of Acetonitrile/WaterThis compound rich fraction
Step 5: Final Purification by HPLC Phenyl-based columnIsocratic elution with Acetonitrile/WaterPure this compound

Experimental Protocols

Extraction of a Lipophilic Fraction from Aplysia kurodai

Objective: To extract the crude lipophilic compounds, including aplyronines, from the sea hare.

Materials:

  • Frozen or fresh specimens of Aplysia kurodai

  • Methanol (MeOH)

  • Chloroform (CHCl3)

  • Homogenizer/Blender

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

Protocol:

  • Thaw the frozen specimens of Aplysia kurodai and chop them into small pieces.

  • Homogenize the animal tissue in a blender with a 1:1 mixture of methanol and chloroform. Use a sufficient volume of solvent to ensure complete immersion of the tissue.

  • Continue homogenization until a uniform slurry is obtained.

  • Filter the homogenate through a Buchner funnel to separate the solid biomass from the liquid extract.

  • Wash the residue with the methanol/chloroform mixture to ensure complete extraction.

  • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude lipophilic extract.

Bioassay-Guided Fractionation and Purification

Objective: To isolate this compound from the crude extract through a series of chromatographic steps, guided by cytotoxicity assays.

Materials:

  • Crude lipophilic extract

  • Silica gel for column chromatography

  • Solvents: n-hexane, ethyl acetate (EtOAc), acetonitrile (MeCN), water (H2O)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Reversed-phase (C18) and Phenyl-based HPLC columns

  • HeLa S3 cell line for cytotoxicity assays

  • Standard cell culture and cytotoxicity assay reagents (e.g., MTT)

Protocol:

Step 2.1: Solvent Partitioning

  • Dissolve the crude lipophilic extract in 90% aqueous methanol.

  • Perform liquid-liquid partitioning against n-hexane to remove nonpolar lipids.

  • Separate the layers and collect the aqueous methanol fraction, which contains the more polar macrolides.

  • Concentrate the aqueous methanol fraction to dryness.

Step 2.2: Silica Gel Column Chromatography

  • Adsorb the dried extract onto a small amount of silica gel.

  • Prepare a silica gel column packed in n-hexane.

  • Load the adsorbed sample onto the top of the column.

  • Elute the column with a stepwise gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate.

  • Collect fractions and monitor the separation by thin-layer chromatography (TLC).

  • Test the cytotoxicity of each fraction against HeLa S3 cells.

  • Pool the fractions exhibiting the highest cytotoxicity.

Step 2.3: Reversed-Phase High-Performance Liquid Chromatography (HPLC)

  • Dissolve the pooled bioactive fractions in a suitable solvent (e.g., methanol).

  • Inject the sample onto a preparative reversed-phase (C18) HPLC column.

  • Elute the column with a gradient of acetonitrile in water.

  • Monitor the elution profile using a UV detector (e.g., at 210 nm).

  • Collect the peaks corresponding to the aplyronines. This compound will elute as a distinct peak.

  • Confirm the presence and purity of this compound in the collected fractions using analytical HPLC and mass spectrometry.

Step 2.4: Final Purification

  • For obtaining highly pure this compound, a final HPLC step using a different stationary phase, such as a phenyl-based column, may be necessary.

  • Use an isocratic elution with an optimized mixture of acetonitrile and water to achieve baseline separation of this compound from any remaining impurities.

  • Collect the pure this compound peak and confirm its identity and purity by NMR spectroscopy and high-resolution mass spectrometry.

Mandatory Visualizations

This compound Purification Workflow

This compound Purification Workflow cluster_extraction Extraction cluster_fractionation Fractionation & Purification Aplysia Aplysia kurodai biomass Homogenization Homogenization (MeOH/CHCl3) Aplysia->Homogenization Filtration Filtration Homogenization->Filtration Concentration Concentration Filtration->Concentration CrudeExtract Crude Lipophilic Extract Concentration->CrudeExtract Partitioning Solvent Partitioning (n-Hexane/aq. MeOH) CrudeExtract->Partitioning SilicaGel Silica Gel Chromatography Partitioning->SilicaGel Cytotoxic Fractions HPLC1 Reversed-Phase HPLC (C18) SilicaGel->HPLC1 Bioassay Guided HPLC2 Final HPLC (Phenyl Column) HPLC1->HPLC2 This compound Fraction PureAplyronineB Pure this compound HPLC2->PureAplyronineB

Caption: Workflow for the purification of this compound.

This compound Mechanism of Action: Actin Depolymerization

This compound Mechanism of Action cluster_cellular_process Cellular Cytoskeleton Dynamics G_Actin G-Actin (Monomers) Polymerization Polymerization G_Actin->Polymerization F_Actin F-Actin (Filaments) Depolymerization Depolymerization F_Actin->Depolymerization Apoptosis Apoptosis F_Actin->Apoptosis Disruption leads to Polymerization->F_Actin Depolymerization->G_Actin AplyronineB This compound AplyronineB->F_Actin Induces

Caption: this compound induces F-actin depolymerization.

References

Application Note: Quantification of Aplyronine B in Biological Matrices using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aplyronine B is a potent cytotoxic macrolide isolated from the sea hare Aplysia kurodai.[1][2] As a structural analogue of Aplyronine A, it exhibits significant antitumor properties, making it a compound of interest for pharmaceutical research and development.[1][2] Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This application note describes a robust and sensitive UHPLC-MS/MS method for the determination of this compound in plasma samples. The method presented is based on established principles for the quantitative analysis of complex natural products and serves as a comprehensive protocol for researchers in drug development.

Principle

This method employs a protein precipitation step for sample extraction, followed by chromatographic separation using a reversed-phase UHPLC column. Quantification is achieved by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. An internal standard (IS) is used to ensure accuracy and precision.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (purity ≥95%)

  • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound or a related macrolide not present in the sample)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Control biological matrix (e.g., human plasma, K2-EDTA)

2. Instrumentation

  • UHPLC system (e.g., Waters Acquity UPLC, Agilent 1290 Infinity II)

  • Triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500+, Waters Xevo TQ-S)

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Pipettes

3. Preparation of Standard and Quality Control (QC) Samples

  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve in 1 mL of methanol.

  • Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards at concentrations ranging from 10 ng/mL to 10,000 ng/mL.

  • Internal Standard (IS) Working Solution (100 ng/mL): Prepare a 100 ng/mL working solution of the IS in methanol.

  • Calibration Standards and QC Samples: Spike appropriate amounts of the working standard solutions into the control biological matrix to obtain calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) and QC samples (e.g., low, medium, high concentrations).

4. Sample Preparation Protocol

  • Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution (100 ng/mL) and vortex briefly.

  • Add 150 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL onto the UHPLC-MS/MS system.

5. UHPLC-MS/MS Conditions

Table 1: UHPLC Parameters

ParameterValue
ColumnC18 reversed-phase, 2.1 x 50 mm, 1.7 µm
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.4 mL/min
Gradient5% B to 95% B over 5 min, hold for 1 min, re-equilibrate
Column Temperature40°C
Injection Volume5 µL

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temperature550°C
IonSpray Voltage5500 V
Curtain Gas35 psi
Collision GasMedium
MRM Transitions
This compound[To be determined by infusion of standard]
Precursor Ion (Q1)e.g., [M+H]⁺
Product Ion (Q3)e.g., Characteristic fragment
Internal Standard[To be determined by infusion of standard]
Precursor Ion (Q1)e.g., [M+H]⁺
Product Ion (Q3)e.g., Characteristic fragment

Note: The exact MRM transitions for this compound and the internal standard need to be optimized by direct infusion of the compounds into the mass spectrometer.

Data Presentation

Table 3: Representative Calibration Curve Data

Nominal Conc. (ng/mL)Mean Calculated Conc. (ng/mL)Accuracy (%)Precision (%RSD)
0.10.0990.08.5
0.50.52104.06.2
11.05105.04.8
54.8597.03.1
1010.2102.02.5
5049.599.01.9
100101.5101.51.5

Table 4: Representative Quality Control Sample Data

QC LevelNominal Conc. (ng/mL)Mean Calculated Conc. (ng/mL)Accuracy (%)Precision (%RSD)
LLOQ0.10.09595.010.2
Low0.30.2893.37.8
Medium88.3103.84.5
High8078.998.62.1

Method Validation Summary

A full method validation should be performed according to regulatory guidelines (e.g., FDA, EMA). The following parameters should be assessed:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of this compound and the IS in blank matrix samples.

  • Linearity: A linear regression (weighted 1/x²) of the peak area ratio (analyte/IS) versus concentration should yield a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Intra- and inter-day accuracy (% bias) and precision (%RSD) should be within ±15% (±20% for the LLOQ).

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: Stability of this compound in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term, and post-preparative).

Visualization of Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing stock This compound & IS Stock Solutions working_std Working Standards stock->working_std cal_qc Spike into Plasma (Calibration & QC Samples) working_std->cal_qc add_is Add IS cal_qc->add_is sample Plasma Sample (50 µL) sample->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into UHPLC supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection integration Peak Integration detection->integration calibration_curve Calibration Curve Generation integration->calibration_curve quantification Quantification of Unknowns calibration_curve->quantification

Caption: Workflow for the UHPLC-MS/MS quantification of this compound.

The described UHPLC-MS/MS method provides a framework for the sensitive and selective quantification of this compound in biological matrices. This protocol is suitable for supporting preclinical and clinical development of this compound and its analogues. The method should be fully validated according to the specific requirements of the research or regulatory submission.

References

Delivery Methods for Aplyronine B in Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aplyronine B is a marine-derived macrolide that exhibits significant cytotoxic and antitumor properties. As a structural analog of the highly potent Aplyronine A, it functions by interacting with the cellular cytoskeleton, specifically by inducing the formation of a heterotrimeric complex with actin and tubulin. This interaction leads to the disruption of microtubule dynamics and actin depolymerization, ultimately resulting in cell cycle arrest and apoptosis. These characteristics make this compound a compound of interest for cancer research and drug development.

This document provides detailed application notes and protocols for the effective delivery of this compound in cell culture experiments. It includes information on stock solution preparation, delivery to various cell lines, and methods for assessing its cytotoxic effects.

Data Presentation

The cytotoxic activity of this compound and its analogs is cell-line dependent. The following table summarizes the available quantitative data on the half-maximal inhibitory concentration (IC50) of this compound and related compounds.

CompoundCell LineIC50 (nM)Reference
This compound HeLa S3 (Human cervical carcinoma)3[1]
Aplyronine AHeLa S3 (Human cervical carcinoma)0.01 - 0.5[1][2]
Aplyronine CHeLa S3 (Human cervical carcinoma)17 - 22[1][2]

Note: this compound is reported to be 7- to 8-fold more cytotoxic than Aplyronine C[2][3].

Experimental Protocols

Preparation of this compound Stock Solution

This compound is a hydrophobic molecule and requires an organic solvent for initial solubilization before being introduced into aqueous cell culture media. Dimethyl sulfoxide (DMSO) is the recommended solvent.

Materials:

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Microcentrifuge tubes, sterile

  • Pipettes and sterile filter tips

Protocol:

  • Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Prepare a high-concentration stock solution of this compound (e.g., 1-10 mM) in sterile DMSO. For example, to prepare a 1 mM stock solution, dissolve the appropriate mass of this compound in DMSO.

  • Ensure complete dissolution by gentle vortexing or pipetting.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C for long-term storage. For bioassays, Aplyronine A and its synthetic derivatives are typically stored in DMSO at 1–10 mM[2].

Delivery of this compound to Adherent Cell Cultures

This protocol describes the direct addition of this compound to the culture medium of adherent cells.

Materials:

  • Adherent cancer cell line of interest (e.g., HeLa S3)

  • Complete cell culture medium appropriate for the cell line

  • 96-well cell culture plates, sterile

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS), sterile

Protocol:

  • Seed the adherent cells in a 96-well plate at a density of 2 x 10³ cells per well in 100 µL of complete culture medium[2].

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • The following day, prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 pM to 1 µM)[2].

  • Important: The final concentration of DMSO in the culture medium should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

  • Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired experimental duration (e.g., 96 hours for a cytotoxicity assay)[2].

Cytotoxicity Assay using MTT

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • Cells treated with this compound as described in the previous protocol

  • MTT solution (5 mg/mL in PBS), sterile filtered

  • DMSO

Protocol:

  • After the incubation period with this compound, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals by viable cells[2].

  • After the incubation, carefully remove the medium from each well.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals[2].

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Mandatory Visualizations

Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism of action of this compound, leading to cytotoxicity. This compound, similar to Aplyronine A, is believed to first bind to G-actin. This complex then interacts with tubulin dimers, forming a stable 1:1:1 heterotrimeric complex. This ternary complex sequesters tubulin, preventing its polymerization into microtubules, and also promotes the depolymerization of existing F-actin filaments. The disruption of both the microtubule and actin cytoskeletons leads to cell cycle arrest and ultimately apoptosis.

AplyronineB_Signaling_Pathway AplyronineB This compound Actin_AplyronineB_Complex Actin-Aplyronine B Complex AplyronineB->Actin_AplyronineB_Complex Binds to G_Actin G-Actin G_Actin->Actin_AplyronineB_Complex Ternary_Complex Actin-Aplyronine B-Tubulin Heterotrimeric Complex Actin_AplyronineB_Complex->Ternary_Complex Depolymerization Actin Depolymerization Actin_AplyronineB_Complex->Depolymerization Tubulin Tubulin Dimer Tubulin->Ternary_Complex Binds to Inhibition Inhibition of Tubulin Polymerization Ternary_Complex->Inhibition F_Actin F-Actin F_Actin->Depolymerization Promotes depolymerization of Microtubules Microtubules Cytoskeleton_Disruption Cytoskeleton Disruption Depolymerization->Cytoskeleton_Disruption Inhibition->Microtubules Prevents formation of Inhibition->Cytoskeleton_Disruption Cell_Cycle_Arrest Cell Cycle Arrest Cytoskeleton_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate (2,000 cells/well) start->seed_cells incubate_overnight Incubate Overnight (37°C, 5% CO2) seed_cells->incubate_overnight prepare_dilutions Prepare Serial Dilutions of This compound in Culture Medium incubate_overnight->prepare_dilutions treat_cells Treat Cells with this compound (and vehicle control) prepare_dilutions->treat_cells incubate_treatment Incubate for 96 hours treat_cells->incubate_treatment mtt_assay Perform MTT Assay incubate_treatment->mtt_assay read_absorbance Read Absorbance at 540 nm mtt_assay->read_absorbance analyze_data Analyze Data and Determine IC50 read_absorbance->analyze_data end End analyze_data->end

References

Troubleshooting & Optimization

Aplyronine B Total Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the total synthesis of Aplyronine B and its congeners. Our goal is to help improve overall yield and efficiency by providing targeted solutions to specific experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the Aplyronine synthesis is very low. Which steps are the most common for significant yield loss?

A1: Historically, two key stages in Aplyronine total synthesis are responsible for major yield reductions: the construction of the C14-C15 trisubstituted double bond and the final macrolactonization. Early syntheses reported poor stereoselectivity and yield for the Julia olefination used for the C14-C15 bond. More recent, second-generation syntheses have overcome this by employing Ni/Cr-mediated couplings, which offer superior stereocontrol and yield.[1][2][3] The macrolactonization step is also inherently challenging due to the large 24-membered ring, often requiring careful optimization of reagents and conditions to minimize side products.[3]

Q2: I am having trouble with the stereoselectivity of the C14-C15 double bond formation using Julia olefination. What are the alternatives?

A2: Poor stereoselectivity in the Julia olefination for this bond is a well-documented issue, with reports of desired (E)-olefin at 44%, undesired (Z)-olefin at 19%, and a tertiary alcohol byproduct at 25%. The recommended and more efficient alternative is the asymmetric Nozaki-Hiyama-Kishi (NHK) reaction, a Ni/Cr-mediated coupling. This method was used in the second-generation synthesis of Aplyronine A to construct the C13 stereocenter and the C14-C15 (E)-trisubstituted double bond simultaneously with high stereocontrol.[1][3][4]

Q3: What are the best practices for the macrolactonization step to form the 24-membered ring?

A3: The Yamaguchi macrolactonization is a common and effective method.[5] Success hinges on maintaining high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization. This is typically achieved by the slow addition of the seco-acid to a solution of the Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride) and a base like DMAP in a large volume of a non-polar solvent such as toluene.[6][7] Temperature control is also crucial, often requiring reflux. An intramolecular Ni/Cr-mediated coupling has also been used as an alternative to traditional lactonization, avoiding potential isomerization byproducts seen with the Yamaguchi method.[3]

Q4: The final side-chain coupling via boron-mediated aldol reaction is not working well. What are the critical parameters?

A4: The Paterson group's synthesis of Aplyronine C successfully employed a boron-mediated aldol reaction to couple the C28-C34 side-chain ketone with the C1-C27 macrocyclic aldehyde.[8][9] This reaction is highly sensitive. Critical parameters include the choice of boron reagent (c-Hex₂BCl), the base (Et₃N), and precise temperature control. Enolization of the ketone should be performed at a controlled temperature (e.g., -10 °C) before slow addition of the enolate solution to the aldehyde at a much lower temperature (e.g., -78 °C) to maximize selectivity and yield.[9] Using an excess of the ketone fragment (e.g., 3 equivalents) can also drive the reaction to completion and the unreacted ketone can often be recovered.[9]

Troubleshooting Guides

Issue 1: Low Yield in Ni/Cr-Mediated Fragment Coupling

This guide addresses the key coupling reaction used in the second-generation synthesis to connect major fragments (e.g., C21-C28 and C29-C34).

Symptom Potential Cause Suggested Solution
Low or no product formation Inactive CrCl₂ or NiCl₂ salts.Use fresh, high-purity CrCl₂ and NiCl₂. Anhydrous conditions are critical; ensure salts are stored in a glovebox or desiccator and handled under an inert atmosphere.
Poor quality solvent or ligand.Use anhydrous, degassed solvents (e.g., THF, DMA). Ensure the chiral sulfonamide ligand is pure.
Insufficient mixing of heterogeneous CrCl₂.Vigorous stirring is essential to ensure proper suspension and reaction of the chromium salt.
Poor diastereoselectivity Incorrect temperature.Maintain the recommended reaction temperature precisely. Temperature fluctuations can significantly impact selectivity.
Sub-optimal chiral ligand.The choice of chiral ligand is crucial for asymmetric induction. Several sulfonamide ligands have been developed; verify you are using the optimal one for your specific fragments.
Formation of side products (e.g., homocoupling of vinyl iodide) Incorrect stoichiometry.An equimolar ratio of the coupling fragments has been shown to be efficient.[1][10] Avoid large excesses of one fragment unless specifically required.
Reaction run for too long.Monitor the reaction by TLC or LC-MS and quench once the starting material is consumed to avoid byproduct formation.

G cluster_start cluster_checks Initial Checks cluster_solutions Corrective Actions cluster_outcome start Low Yield or Selectivity reagents Reagent Quality? (CrCl₂, NiCl₂, Ligand, Solvent) start->reagents Check conditions Reaction Conditions? (Temp, Atmosphere, Stirring) start->conditions Check stoichiometry Stoichiometry Correct? (Equimolar Fragments) start->stoichiometry Check sol_reagents Use fresh, anhydrous salts. Use pure, degassed solvents. reagents->sol_reagents If Poor sol_conditions Verify temperature control. Ensure inert atmosphere. Increase stir rate. conditions->sol_conditions If Incorrect sol_stoich Re-weigh fragments accurately. Perform high-dilution addition. stoichiometry->sol_stoich If Incorrect outcome Yield Improved sol_reagents->outcome sol_conditions->outcome sol_stoich->outcome

Issue 2: Inefficient Macrolactonization

This guide focuses on the Yamaguchi macrolactonization, a critical late-stage reaction.

Symptom Potential Cause Suggested Solution
Low yield of macrolactone, high amount of starting material Insufficient activation of seco-acid.Ensure 2,4,6-trichlorobenzoyl chloride is fresh and reactive. Use a stoichiometric amount of DMAP as it is the active catalyst.[6]
Reaction temperature too low.Yamaguchi macrolactonizations often require elevated temperatures (e.g., refluxing toluene) to proceed at a reasonable rate.[6]
Formation of dimers or oligomers Concentration of seco-acid is too high.This is the most common issue. Strictly adhere to high-dilution principles. Use a syringe pump for the very slow addition (e.g., over several hours) of the substrate to a large volume of solvent.
Isomerization of double bonds Prolonged exposure to basic conditions.The Yamaguchi method can cause isomerization of sensitive functional groups.[9] Monitor the reaction closely and minimize reaction time. If this is a persistent issue, consider alternative methods like Shiina macrolactonization or an intramolecular coupling strategy.

Quantitative Data Summary

Table 1: Comparison of Key Olefination Strategies for C14-C15 Bond Formation
MethodKey ReagentsReported Yield (E-isomer)Stereoselectivity (E:Z)Reference
Julia Olefination Phenyl sulfone, n-BuLi, Aldehyde44%~2.3 : 1
Ni/Cr-Mediated Coupling (NHK) Vinyl Iodide, Aldehyde, NiCl₂, CrCl₂, Chiral Ligand>80% (of coupled product)High (not specified as ratio)[1][4]
Table 2: Optimization of Boron-Mediated Aldol Coupling for Side-Chain Installation[10]
Reducing AgentDiastereomeric Ratio (dr)YieldNotes
NaBH₄2 : 1-Moderate inherent selectivity
L-Selectride-LowElimination/decomposition byproducts
K-Selectride-LowElimination/decomposition byproducts
CeCl₃, NaBH₄ (Luche)7 : 1LowImproved selectivity but poor yield
Zn(BH₄)₂ 10 : 1 77% Optimal conditions identified
Data from model system used in the total synthesis of Aplyronine C.

Key Experimental Protocols

Protocol 1: Second-Generation Ni/Cr-Mediated Coupling

Adapted from the second-generation synthesis of Aplyronine A by the Kigoshi group.[1][2]

  • Preparation: In a glovebox, add CrCl₂ (10 equiv.) and a stir bar to a flame-dried flask. Add a solution of the chiral sulfonamide ligand (e.g., 2 equiv.) in anhydrous, degassed THF. To a separate flask, add the aldehyde fragment (1.2 equiv.) and the vinyl iodide fragment (1.0 equiv.) and dissolve in THF.

  • Reaction Setup: Remove the flasks from the glovebox. Add NiCl₂ (1.0 equiv.) to the CrCl₂ suspension under a positive pressure of argon.

  • Execution: Add the solution of the aldehyde and vinyl iodide to the Ni/Cr suspension via cannula at room temperature.

  • Workup: Stir the reaction vigorously for 12-24 hours, monitoring by TLC. Upon completion, quench the reaction by exposing it to air and dilute with ethyl acetate. Filter the mixture through a pad of celite and silica gel, washing thoroughly with ethyl acetate. Concentrate the filtrate and purify the residue by flash column chromatography.

G prep 1. Prepare Reagents - Add CrCl₂ & Ligand to Flask A - Add Aldehyde & Iodide to Flask B setup 2. Reaction Setup - Add NiCl₂ to Flask A - Maintain Argon Atmosphere prep->setup exec 3. Execute Coupling - Add contents of Flask B to A - Stir vigorously at RT setup->exec workup 4. Quench & Workup - Expose to air, dilute with EtOAc - Filter through Celite/Silica exec->workup purify 5. Purify - Concentrate filtrate - Flash Column Chromatography workup->purify

Protocol 2: Paterson's Boron-Mediated Aldol Coupling for Side-Chain Installation

Adapted from the total synthesis of Aplyronine C.[8][9]

  • Preparation: To a flame-dried flask under an argon atmosphere, add the C28-C34 methyl ketone fragment (3.0 equiv.) and dissolve in anhydrous diethyl ether. Cool the solution to -10 °C.

  • Enolization: Add triethylamine (Et₃N, 4.0 equiv.) followed by dicyclohexylboron chloride (c-Hex₂BCl, 3.5 equiv.). Stir the mixture at -10 °C for 1 hour to allow for boron enolate formation.

  • Coupling: In a separate flask, prepare a solution of the C1-C27 macrocyclic aldehyde (1.0 equiv.) in diethyl ether. Cool both the enolate solution and the aldehyde solution to -78 °C. Slowly transfer the enolate solution to the aldehyde solution via a cooled cannula over 30 minutes.

  • Workup: Stir the reaction mixture at -78 °C for 1 hour. Quench the reaction by adding a pH 7 phosphate buffer. Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography. The excess unreacted ketone fragment can often be recovered during purification.

References

Technical Support Center: Stereoselective Synthesis of Aplyronine B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the stereoselective synthesis of Aplyronine B.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of this compound?

A1: The main challenges in the synthesis of this compound, a complex marine macrolide, lie in the precise control of its numerous stereocenters. Key difficulties include:

  • Construction of the C14-C15 (E)-trisubstituted double bond: Early synthetic strategies using Julia olefination exhibited poor stereoselectivity, leading to mixtures of (E) and (Z) isomers and unwanted side products.[1]

  • Stereoselective reduction of the C29 ketone: Achieving the desired diastereomer of the C29 alcohol can be challenging, with different reducing agents providing varying levels of selectivity and yield.[2][3]

  • Control of 1,3-diol stereochemistry: The synthesis requires the formation of specific syn and anti 1,3-diol relationships, which necessitates the use of highly selective reactions like the Evans-Tishchenko reduction.[2][3]

  • Macrolactonization: The formation of the 24-membered macrocycle can be accompanied by the formation of a thermodynamically more stable, but undesired, 26-membered lactone.[1]

  • Fragment Coupling: Ensuring high stereoselectivity during the coupling of complex fragments is crucial to avoid diastereomeric mixtures that are difficult to separate.

Q2: Which reaction is preferred for establishing the C14-C15 (E)-trisubstituted double bond with high stereoselectivity?

A2: The asymmetric Ni/Cr-mediated coupling reaction, also known as the Nozaki-Hiyama-Kishi (NHK) reaction, is the preferred method for constructing the C14-C15 (E)-trisubstituted double bond with high stereoselectivity.[1] This method significantly improves upon the earlier use of Julia olefination, which suffered from poor (E/Z) selectivity.[1] The Ni/Cr-mediated coupling allows for the simultaneous formation of the C14-C15 double bond and the C13 stereocenter with excellent control.[4]

Q3: How can the stereochemistry of the C29 alcohol be controlled?

A3: The stereoselective reduction of the C29 ketone to the desired alcohol is a critical step. While simple reducing agents like sodium borohydride (NaBH₄) show poor diastereoselectivity, the use of zinc borohydride (Zn(BH₄)₂) has been shown to provide the desired alcohol with a high diastereomeric ratio (d.r.) of 10:1 and in good yield.[3] Bulky reducing agents should be avoided as they can lead to elimination byproducts.[3]

Q4: What are the key considerations for the macrolactonization step to form the 24-membered ring?

A4: The primary challenge in the macrolactonization step is to favor the formation of the desired 24-membered lactone over the undesired 26-membered isomer.[1] The modified Yamaguchi macrolactonization is a commonly employed method.[1] Key considerations include:

  • High dilution conditions: To minimize intermolecular reactions that lead to dimerization and oligomerization.[5]

  • Choice of reagent: 2,4,6-trichlorobenzoyl chloride is used to form a reactive mixed anhydride, which is then cyclized in the presence of a promoter like 4-DMAP.[5][6]

  • Isomerization: It is important to be aware that the undesired 26-membered lactone can potentially be isomerized to the desired 24-membered lactone under certain conditions, such as treatment with Ti(Oi-Pr)₄.[1]

Troubleshooting Guides

Problem 1: Poor Diastereoselectivity in the Aldol Reaction for C-C Bond Formation
Potential Cause Recommended Solution
Inappropriate choice of Lewis acid or reaction conditions.For the synthesis of the C28-C34 fragment, a Sn(II)-mediated aldol reaction has been shown to provide high diastereoselectivity (15:1 d.r.).[2][3] Ensure the use of a suitable Lewis acid and optimize temperature and solvent conditions.
Incorrect enolate geometry.The geometry of the enolate is critical for stereochemical control. For boron-mediated aldol reactions, the choice of boron reagent and base can influence the enolate geometry and thus the stereochemical outcome of the reaction.
Steric hindrance from protecting groups.Evaluate the protecting groups on the aldehyde and ketone fragments. Bulky protecting groups may interfere with the desired transition state geometry. Consider using smaller or alternative protecting groups.
Problem 2: Low Yield and/or Poor Selectivity in the Reduction of the C29 Ketone
Potential Cause Recommended Solution
Use of a non-selective reducing agent.Simple borohydrides often give poor selectivity. As demonstrated in the synthesis of Aplyronine C, Zn(BH₄)₂ provides a significant improvement in diastereoselectivity (10:1 d.r.).[3]
Formation of elimination byproducts.The β-acetoxy ketone is labile and can undergo elimination.[3] Use of bulky reducing agents can exacerbate this issue. Employ milder conditions and a less sterically demanding reducing agent. Luche conditions (NaBH₄, CeCl₃) can also be promising in minimizing side reactions, though yields may need optimization.[3]
Slow reaction rate leading to decomposition.If the reaction is sluggish, decomposition of the starting material or product may occur. Ensure the reducing agent is active and consider slight adjustments to the temperature to facilitate the reaction without promoting side reactions.
Problem 3: Formation of the Undesired 26-Membered Lactone during Macrolactonization

| Potential Cause | Recommended Solution | | Sub-optimal reaction conditions for Yamaguchi macrolactonization. | Ensure strict adherence to high dilution conditions to favor intramolecular cyclization. This can be achieved by the slow addition of the seco-acid to the reaction mixture containing the Yamaguchi reagent and DMAP.[5] | | Thermodynamic equilibration favoring the 26-membered ring. | The 26-membered lactone can be a thermodynamic product. If significant amounts of the undesired isomer are formed, it may be possible to isomerize it to the desired 24-membered lactone using a Lewis acid such as Ti(Oi-Pr)₄.[1] | | Incorrect seco-acid precursor. | Verify the structure of the hydroxy acid precursor to ensure that it is correctly set up for the formation of the 24-membered ring. |

Quantitative Data Summary

Reaction Step Reagents/Conditions Diastereomeric Ratio (d.r.) Yield Reference
Sn(II)-mediated aldol reaction (C28-C34 fragment)Ketone 8, acetaldehyde, Sn(II)15:197%[2][3]
Reduction of C29 ketoneNaBH₄2:1-[3]
Reduction of C29 ketoneLuche conditions (NaBH₄, CeCl₃)7:1Low[3]
Reduction of C29 ketoneZn(BH₄)₂10:177%[3]
Julia olefination (C14-C15 bond, 1st gen. synthesis)C5-C20 segment + C21-C34 segmentPoor (E/Z mixture)44% (E), 19% (Z)[1]
Asymmetric Ni/Cr-mediated coupling (C20-C34 segment)C21-C28 + C29-C34 segments, chiral ligand17.6:1-[1]
Yamaguchi MacrolactonizationSeco-acid, 2,4,6-trichlorobenzoyl chloride, DMAP4:3 (24-membered:26-membered)-[1]

Experimental Protocols

Protocol 1: Evans-Tishchenko Reduction for 1,3-anti-diol Monoester Formation

This protocol is a general procedure for the diastereoselective reduction of a β-hydroxy ketone to the corresponding 1,3-anti-diol monoester.

Materials:

  • β-hydroxy ketone

  • Anhydrous tetrahydrofuran (THF)

  • Aldehyde (e.g., propionaldehyde, 50 eq)

  • Samarium(II) iodide (SmI₂) solution in THF (0.1 M, 1.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ether

Procedure:

  • Dissolve the β-hydroxy ketone (1.0 eq) and the aldehyde (50 eq) in anhydrous THF under an argon atmosphere.

  • Cool the solution to -10 °C.

  • Add the freshly prepared SmI₂ solution dropwise to the reaction mixture.

  • Allow the solution to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by adding saturated aqueous NaHCO₃.

  • Extract the aqueous layer with ether.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel flash column chromatography to obtain the 1,3-anti-diol monoester.[2]

Protocol 2: Yamaguchi Macrolactonization

This protocol describes a general procedure for the intramolecular esterification of a hydroxycarboxylic acid (seco-acid) to form a macrolactone.

Materials:

  • Hydroxycarboxylic acid (seco-acid)

  • Anhydrous toluene

  • Triethylamine (Et₃N)

  • 2,4,6-trichlorobenzoyl chloride

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Prepare a solution of the hydroxycarboxylic acid in anhydrous THF.

  • Add triethylamine to the solution.

  • Add 2,4,6-trichlorobenzoyl chloride and stir the mixture at room temperature to form the mixed anhydride.

  • In a separate flask, prepare a solution of DMAP in a large volume of anhydrous toluene under reflux.

  • Slowly add the solution of the mixed anhydride to the refluxing DMAP solution over several hours using a syringe pump to maintain high dilution.

  • After the addition is complete, continue to reflux the reaction mixture until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and quench with a suitable aqueous solution (e.g., saturated aqueous NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel flash column chromatography.[1][6]

Visualizations

G Overall Synthetic Strategy for this compound (Fragment-Based Approach) cluster_c1_c20 C1-C20 Fragment Synthesis cluster_c21_c34 C21-C34 Fragment Synthesis C1_C20 C1-C20 Fragment Coupling Fragment Coupling (e.g., Ni/Cr-mediated) C1_C20->Coupling C21_C34 C21-C34 Fragment C21_C34->Coupling C21_C28 C21-C28 Sub-fragment C21_C28->C21_C34 Asymmetric Ni/Cr Coupling C29_C34 C29-C34 Sub-fragment C29_C34->C21_C34 Seco_Acid Seco-Acid Precursor Coupling->Seco_Acid Macrolactonization Macrolactonization (Yamaguchi) Seco_Acid->Macrolactonization Aplyronine_Core This compound Core Structure Macrolactonization->Aplyronine_Core Final_Steps Final Elaboration (Side Chain Attachment, Deprotection) Aplyronine_Core->Final_Steps Aplyronine_B This compound Final_Steps->Aplyronine_B

Caption: A flowchart illustrating the convergent, fragment-based synthetic strategy for this compound.

G Stereocontrol in the Evans-Tishchenko Reduction Beta_Hydroxy_Ketone β-Hydroxy Ketone Hemiacetal Hemiacetal Intermediate Beta_Hydroxy_Ketone->Hemiacetal Aldehyde Aldehyde Aldehyde->Hemiacetal SmI2 SmI₂ (Lewis Acid) Transition_State Chelated 6-Membered Chair-like Transition State SmI2->Transition_State Hemiacetal->Transition_State Chelation Hydride_Transfer Intramolecular Hydride Transfer Transition_State->Hydride_Transfer Anti_Diol_Monoester 1,3-anti-Diol Monoester Hydride_Transfer->Anti_Diol_Monoester

References

Technical Support Center: Optimizing Aplyronine B Concentration for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the use of Aplyronine B in cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for experiments involving this potent marine-derived macrolide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a member of the aplyronine family of macrolides, originally isolated from the sea hare Aplysia kurodai. Its primary mechanism of action involves the disruption of the cellular cytoskeleton. This compound binds to G-actin, inhibiting its polymerization into F-actin filaments. Uniquely, the this compound-actin complex then interacts with tubulin, inducing a protein-protein interaction that leads to the destabilization of microtubules. This dual effect on two critical cytoskeletal components results in potent cytotoxic activity.[1][2][3]

Q2: What is a typical starting concentration range for this compound in a cytotoxicity assay?

A2: Based on available data, this compound exhibits potent cytotoxicity. For initial screening in a sensitive cell line like HeLa S3, a broad concentration range from picomolar (pM) to micromolar (µM) is recommended to determine the IC50 value accurately. A suggested starting range could be from 1 pM to 1 µM.[1]

Q3: How should I prepare this compound for cell-based assays?

A3: this compound is a hydrophobic molecule. It is recommended to prepare a high-concentration stock solution in a non-polar solvent such as dimethyl sulfoxide (DMSO). This stock solution can then be serially diluted in complete cell culture medium to achieve the desired final concentrations for your assay. Ensure the final DMSO concentration in the culture wells is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q4: How does the cytotoxicity of this compound compare to other Aplyronines?

A4: this compound is a potent cytotoxic agent, though its activity varies compared to other members of the aplyronine family. It is generally less cytotoxic than Aplyronine A but significantly more potent than Aplyronine C. For example, in HeLa S3 cells, the IC50 of this compound is approximately 6.5 times higher than that of Aplyronine A, but about 7 to 8 times lower than that of Aplyronine C.[2][3]

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound and its analogues. Please note that IC50 values can vary depending on the cell line, assay conditions, and exposure time.

CompoundCell LineIC50 (ng/mL)IC50 (nM)Reference
This compound HeLa S33.11~3.4[3]
Aplyronine AHeLa S30.48~0.5[3]
Aplyronine CHeLa S321.2~23.8[3]

Note: Molar concentrations are estimated based on the molecular weights of the compounds.

Experimental Protocols

Detailed Protocol for MTT Cytotoxicity Assay

This protocol is adapted from methods used for evaluating the cytotoxicity of aplyronines.[1]

Materials:

  • This compound

  • HeLa S3 cells (or other desired cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 2,000 to 5,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 1 mM).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of desired concentrations (e.g., 1 pM to 1 µM).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with the same final concentration of DMSO as the highest this compound concentration) and untreated control wells.

    • Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using a suitable curve-fitting software.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or no cytotoxicity observed Incorrect concentration range: The concentrations tested may be too low.Perform a wider range of serial dilutions, from pM to µM, to identify the effective concentration range.
Compound instability: this compound may degrade under certain conditions.Prepare fresh dilutions of this compound for each experiment. Store the stock solution at -20°C or -80°C and protect it from light.
Cell line resistance: The chosen cell line may be resistant to the cytotoxic effects of this compound.Test this compound on a different, potentially more sensitive cell line (e.g., HeLa S3).
High variability between replicate wells Uneven cell seeding: Inconsistent cell numbers across wells.Ensure the cell suspension is homogenous before and during seeding. Use a multichannel pipette for consistency.
Compound precipitation: this compound may precipitate out of the aqueous culture medium at higher concentrations.Visually inspect the wells under a microscope for any signs of precipitation. If precipitation occurs, consider using a lower starting concentration or a different solubilizing agent (with appropriate controls). Ensure the final DMSO concentration is not causing precipitation.
Edge effects: Evaporation from the outer wells of the 96-well plate can lead to increased compound concentration.Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or medium to maintain humidity.
High background in MTT assay Contamination: Bacterial or fungal contamination can reduce the MTT reagent.Maintain sterile technique throughout the experiment. Check for contamination under a microscope before adding the MTT reagent.
Interference from the compound: this compound itself might directly reduce MTT.Run a control with this compound in cell-free medium to check for any direct reaction with MTT.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start: Prepare Cell Suspension seed Seed Cells in 96-well Plate start->seed incubate_attach Incubate Overnight (Attachment) seed->incubate_attach treat Treat Cells with this compound incubate_attach->treat prep_aply Prepare this compound Serial Dilutions prep_aply->treat incubate_treat Incubate for 48-72 hours treat->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt dissolve Dissolve Formazan with DMSO incubate_mtt->dissolve read Measure Absorbance at 570 nm dissolve->read calculate Calculate % Viability & IC50 read->calculate end End: Determine Cytotoxicity calculate->end

Caption: Workflow for determining this compound cytotoxicity using an MTT assay.

Signaling_Pathway cluster_cytoskeleton Cytoskeletal Dynamics cluster_aplyronine This compound Action G_Actin G-Actin F_Actin F-Actin G_Actin->F_Actin Polymerization Aply_Actin_Complex This compound-Actin Complex G_Actin->Aply_Actin_Complex Forms F_Actin->G_Actin Depolymerization F_Actin->G_Actin Inhibits Polymerization Tubulin Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Microtubule->Tubulin Promotes Depolymerization Cytotoxicity Cell Cycle Arrest & Apoptosis Aplyronine_B This compound Aplyronine_B->G_Actin Binds Aply_Actin_Complex->Tubulin Induces Interaction Aply_Actin_Complex->Cytotoxicity

Caption: this compound's mechanism of action on the cytoskeleton.

References

troubleshooting Aplyronine B insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with Aplyronine B, focusing on challenges related to its solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound powder not dissolving in my aqueous buffer (e.g., PBS, Tris-HCl)?

A1: this compound is a large, complex macrolide with significant hydrophobic regions.[1][2] This chemical structure makes it practically insoluble in water and aqueous buffer systems.[3] Direct dissolution in aqueous solutions will likely result in precipitation or the formation of a non-homogenous suspension.

Q2: What is the recommended solvent for preparing a high-concentration stock solution of this compound?

A2: Based on experimental literature, the recommended solvent for creating a primary stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[4][5] DMSO is a powerful organic solvent capable of dissolving many hydrophobic compounds.[6] In published studies, Aplyronine analogues are consistently dissolved in DMSO before being introduced into aqueous assay buffers.[4][5]

Q3: How do I prepare my final working solution for an experiment from a DMSO stock?

A3: The standard method is to perform a serial dilution. First, prepare a high-concentration stock solution in DMSO. Then, for your experiment, add a very small volume of this DMSO stock to your final aqueous buffer, ensuring rapid mixing. This technique, known as cosolvency, helps to keep the compound in solution at the final, much lower concentration.[7][8] It is critical that the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts or cytotoxicity.

Q4: What are some common pitfalls to avoid when preparing this compound solutions?

A4:

  • Direct Aqueous Dissolution: Avoid adding this compound powder directly to any aqueous buffer.

  • High Final DMSO Concentration: A high percentage of DMSO in the final working solution can affect cell viability and protein function. Always calculate the final DMSO concentration and include a vehicle control (buffer + same amount of DMSO) in your experiments.

  • Precipitation upon Dilution: When adding the DMSO stock to the aqueous buffer, add it dropwise while vortexing or stirring the buffer to facilitate rapid dispersal and minimize localized high concentrations that can lead to precipitation.

  • Storage: Store the DMSO stock solution at -20°C or -80°C to maintain stability.[9] Avoid repeated freeze-thaw cycles.

Q5: My cells are showing signs of toxicity. How can I determine if it's from the this compound or the DMSO?

A5: This is a critical experimental control. You must always include a "vehicle control" group in your experiments. This group should be treated with the exact same volume of DMSO as your experimental group, but without the this compound. If the vehicle control group shows no toxicity, but the this compound group does, you can be confident the effect is due to the compound. This compound is known to be a potent cytotoxic agent.[5][10]

Solvent Selection Guide for Hydrophobic Compounds

The following table summarizes properties of solvents commonly used to dissolve hydrophobic compounds for biological assays. Based on published literature, DMSO is the recommended starting solvent for this compound.

SolventRecommended UseKey ConsiderationsFinal Conc. in Assay
DMSO Primary stock solutions High solubilizing power; can be toxic to cells at >1%; may affect enzymatic reactions.[6]Typically < 0.5%
Ethanol Alternative for stock solutionsLess toxic than DMSO but also less effective for highly hydrophobic compounds.Typically < 1%
PEG 400 In vivo formulationsOften used in combination with other solvents like Tween 80 for animal studies.[9]Varies by application
DMF Stock solutions (less common)Can be a substitute for DMSO but is generally more toxic.Typically < 0.1%

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Pre-weigh: Carefully weigh the desired amount of this compound powder in a microfuge tube. (Note: The molecular weight of this compound is required for this calculation).

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the tube to achieve a final concentration of 10 mM.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can assist if dissolution is slow.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[9]

Protocol 2: Preparation of a 100 nM Working Solution in Aqueous Buffer
  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of your 10 mM stock solution in DMSO. For example, dilute it 1:100 in DMSO to create a 100 µM solution. This makes the final dilution step more accurate.

  • Final Dilution: Add 1 µL of the 100 µM intermediate stock solution to 999 µL of your pre-warmed aqueous experimental buffer.

  • Mixing: Immediately vortex or pipette the solution up and down gently but thoroughly to ensure the this compound is evenly dispersed and remains in solution. The final DMSO concentration in this example would be 0.1%.

  • Use Immediately: Use the final working solution promptly after preparation.

Visualizations

Experimental Workflow: Solubilization of this compound

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Working Solution Preparation A Weigh this compound (Solid Powder) B Add Anhydrous DMSO A->B C Vortex / Sonicate (Complete Dissolution) B->C D 10 mM Stock Solution (in 100% DMSO) C->D F Add Small Volume of DMSO Stock D->F Dilute E Aqueous Buffer (e.g., cell media, PBS) E->F G Vortex Immediately F->G H Final Working Solution (<0.5% DMSO) G->H

Caption: Workflow for preparing this compound solutions.

Signaling Pathway: this compound Mechanism of Action

This compound, like its potent analogue Aplyronine A, primarily targets the actin cytoskeleton.[4][5] It binds to monomeric actin (G-actin), preventing its polymerization into filamentous actin (F-actin) and actively depolymerizing existing filaments.[11][12] Aplyronine A has also been shown to induce a novel protein-protein interaction between actin and tubulin, leading to microtubule disassembly.[4]

G AplyronineB This compound F_Actin F-Actin (Filament) AplyronineB->F_Actin Promotes Depolymerization Complex This compound-Actin Complex AplyronineB->Complex G_Actin G-Actin (Monomer) G_Actin->F_Actin Polymerization G_Actin->Complex F_Actin->G_Actin Depolymerization Complex->F_Actin Inhibits Tubulin Tubulin Complex->Tubulin Induces Interaction Microtubule Microtubule Tubulin->Microtubule Assembly

Caption: this compound interaction with actin and tubulin.

References

Technical Support Center: Minimizing Off-Target Effects of Aplyronine B in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Aplyronine B in cellular assays. Our goal is to help you distinguish on-target effects from off-target phenomena and ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent marine macrolide that exhibits its cytotoxic and antitumor activities primarily by targeting the actin cytoskeleton.[1][2] Its mechanism involves binding to globular actin (G-actin) and inducing a protein-protein interaction (PPI) with tubulin, leading to the disruption of both actin filaments and microtubules.[1][2] This dual disruption of key cytoskeletal components ultimately results in cell cycle arrest and apoptosis.

Q2: I'm observing cytotoxicity at a much lower concentration than expected based on the literature. Could this be an off-target effect?

A2: It is possible. While this compound is known to be highly potent, significant cytotoxicity at concentrations well below the established IC50 values for its on-target activity could suggest off-target effects or experimental variability. Factors such as cell line sensitivity, metabolic activity of the cells, and assay conditions can influence the observed cytotoxic concentrations. We recommend performing a thorough dose-response analysis and comparing your results with the provided data (see Table 1). If the discrepancy remains, consider investigating potential off-target effects using the protocols outlined in our troubleshooting section.

Q3: How can I be sure that the observed phenotype in my assay is due to this compound's effect on actin and tubulin and not an unrelated off-target effect?

A3: This is a critical question in drug mechanism-of-action studies. To increase confidence in your on-target effect, we recommend a multi-pronged approach:

  • Use of Control Compounds: Compare the effects of this compound with other well-characterized actin-targeting agents that have different chemical scaffolds.

  • Washout Experiments: Perform washout experiments to determine if the observed phenotype is reversible. On-target effects of reversible binders are often reversed upon compound removal, whereas off-target effects or downstream consequences might persist.

  • Inactive Analogs: If available, use a structurally similar but biologically inactive analog of this compound as a negative control. An inactive analog should not produce the same on-target phenotype.

  • Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm direct binding of this compound to actin in your cellular model.

Q4: Are there any known off-target liabilities for macrolide compounds like this compound?

A4: While specific off-target profiling data for this compound is limited in the public domain, some macrolide antibiotics have been reported to exhibit mitochondrial toxicity.[3][4][5][6] This can be due to the similarity between bacterial and mitochondrial ribosomes.[3] Therefore, it is plausible that this compound could have off-target effects on mitochondrial function, leading to secondary effects like oxidative stress or the induction of the endoplasmic reticulum (ER) stress response.[7][8] We recommend investigating these possibilities if you observe unexpected cellular phenotypes.

Troubleshooting Guide

This guide provides solutions to common problems encountered during cellular assays with this compound.

Problem Possible Cause Suggested Solution
High variability in cytotoxicity assay results. 1. Inconsistent cell seeding density.2. "Edge effects" in multi-well plates.3. Pipetting errors.4. Compound precipitation.1. Ensure a homogenous single-cell suspension before seeding.2. Avoid using outer wells or fill them with sterile PBS to maintain humidity.3. Use calibrated pipettes and ensure consistent technique.4. Dissolve this compound in a suitable solvent (e.g., DMSO) at a high concentration and then dilute to the final concentration in culture medium. Ensure the final solvent concentration is low and consistent across all wells, including controls.[9]
Observed phenotype does not correlate with known mechanism of action (actin/tubulin disruption). 1. Off-target effects.2. Induction of cellular stress pathways (e.g., oxidative stress, ER stress).3. Effects on mitochondrial function.1. Perform a Cellular Thermal Shift Assay (CETSA) to confirm actin engagement (see Protocol 2).2. Conduct a washout experiment to assess reversibility (see Protocol 3).3. Measure markers for oxidative stress (e.g., ROS levels) or ER stress (e.g., CHOP expression).4. Evaluate mitochondrial membrane potential and oxygen consumption rates.
Difficulty in distinguishing between apoptosis induced by on-target versus off-target effects. The downstream signaling pathways leading to apoptosis can be complex and may be triggered by multiple upstream events.1. Use an inactive analog of this compound as a negative control. If the inactive analog does not induce apoptosis, it strengthens the conclusion that the apoptosis is an on-target effect.2. Perform a time-course experiment to correlate the kinetics of actin/tubulin disruption with the onset of apoptosis markers.
Compound appears to be less potent in cellular assays compared to in vitro biochemical assays. 1. Poor cell permeability.2. Active efflux from the cells by transporters.3. Compound degradation in culture medium.1. Use cell lines with known differences in permeability or efflux pump expression.2. Co-incubate with known efflux pump inhibitors (use with caution as these can have their own off-target effects).3. Assess the stability of this compound in your culture medium over the time course of the experiment using analytical methods like LC-MS.

Quantitative Data Summary

Table 1: Cytotoxicity of this compound and Related Compounds in HeLa S3 Cells

CompoundIC50 (nM)
Aplyronine A0.43
This compound 3.9
Aplyronine C860
Aplyronine D0.08
Aplyronine H10

Data compiled from publicly available literature.[1] IC50 values can vary between cell lines and assay conditions.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is for determining the cytotoxic effects of this compound.

  • Cell Seeding:

    • Seed cells (e.g., HeLa S3) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should be below 0.5% and consistent across all wells.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same percentage of DMSO).

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).[9]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 2-4 hours at 37°C.[9]

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol helps to confirm the direct binding of this compound to its target protein, actin, in a cellular context.[10][11][12][13]

  • Cell Treatment:

    • Culture cells to near confluency.

    • Treat cells with this compound at the desired concentration or with a vehicle control (DMSO) for 1 hour at 37°C.

  • Heat Shock:

    • Harvest the cells and resuspend them in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble and Precipitated Proteins:

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble actin in each sample by Western blotting using an actin-specific antibody.

    • A positive result is a shift in the melting curve of actin to a higher temperature in the this compound-treated samples compared to the vehicle control, indicating stabilization upon binding.

Protocol 3: Washout Experiment for Reversibility Assessment

This protocol helps determine if the effects of this compound are reversible, which can help differentiate direct, on-target effects from downstream, potentially off-target, consequences.[14][15][16][17][18]

  • Cell Treatment:

    • Seed cells in appropriate culture vessels and allow them to adhere.

    • Treat the cells with this compound at a concentration that elicits a clear phenotype for a defined period (e.g., 1-4 hours).

  • Washout:

    • Remove the medium containing this compound.

    • Wash the cells twice with a pre-warmed, drug-free medium to remove any remaining compound.

    • Add fresh, drug-free medium to the cells.

  • Recovery and Observation:

    • Incubate the cells for various time points after the washout (e.g., 1, 4, 8, 24 hours).

    • At each time point, assess the phenotype of interest (e.g., cell morphology, cell viability, or a specific signaling event) and compare it to cells continuously exposed to the drug and vehicle-treated cells.

  • Analysis:

    • If the phenotype reverts to the state of the vehicle-treated control after washout, it suggests a reversible mechanism of action. If the phenotype persists or progresses, it may indicate an irreversible interaction or the triggering of a downstream cascade that is not easily reversed.

Visualizations

Aplyronine_B_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular This compound This compound Aplyronine B_int This compound This compound->Aplyronine B_int Cellular uptake Actin-Aplyronine B Complex Actin-Aplyronine B Complex Aplyronine B_int->Actin-Aplyronine B Complex Binds G-Actin G-Actin G-Actin->Actin-Aplyronine B Complex Ternary Complex Actin-Aplyronine B-Tubulin Complex Actin-Aplyronine B Complex->Ternary Complex Induces PPI Tubulin Tubulin Tubulin->Ternary Complex Actin Filament Disruption Actin Filament Disruption Ternary Complex->Actin Filament Disruption Microtubule Disruption Microtubule Disruption Ternary Complex->Microtubule Disruption Cytoskeletal Collapse Cytoskeletal Collapse Actin Filament Disruption->Cytoskeletal Collapse Microtubule Disruption->Cytoskeletal Collapse Cell Cycle Arrest Cell Cycle Arrest Cytoskeletal Collapse->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: this compound signaling pathway.

CETSA_Workflow Start Start Cell_Culture 1. Cell Culture Start->Cell_Culture Compound_Treatment 2. Treat with this compound or Vehicle Cell_Culture->Compound_Treatment Heat_Shock 3. Apply Temperature Gradient Compound_Treatment->Heat_Shock Lysis 4. Cell Lysis Heat_Shock->Lysis Centrifugation 5. Separate Soluble/Insoluble Fractions Lysis->Centrifugation Western_Blot 6. Western Blot for Actin Centrifugation->Western_Blot Analysis 7. Analyze Melting Curve Shift Western_Blot->Analysis End End Analysis->End

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Troubleshooting_Logic Start Inconsistent or Unexpected Phenotype Observed Dose_Response Perform Dose-Response Curve Analysis Start->Dose_Response Compare_IC50 Compare IC50 to Literature Values for On-Target Effect Dose_Response->Compare_IC50 Consistent Consistent Compare_IC50->Consistent Yes Inconsistent Inconsistent Compare_IC50->Inconsistent No Investigate_Off_Target Investigate Potential Off-Target Effects Inconsistent->Investigate_Off_Target CETSA CETSA for Target Engagement Investigate_Off_Target->CETSA Washout Washout Experiment Investigate_Off_Target->Washout Inactive_Analog Use Inactive Analog Investigate_Off_Target->Inactive_Analog Stress_Assays Cellular Stress Assays (ROS, ER Stress) Investigate_Off_Target->Stress_Assays Mito_Assays Mitochondrial Function Assays Investigate_Off_Target->Mito_Assays Conclusion Draw Conclusion on On-Target vs. Off-Target Effect CETSA->Conclusion Washout->Conclusion Inactive_Analog->Conclusion Stress_Assays->Conclusion Mito_Assays->Conclusion

Caption: Troubleshooting logic for this compound assays.

References

stability of Aplyronine B in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for storing Aplyronine B?

A1: While specific data for this compound is unavailable, its analogue, Aplyronine A, is typically stored in dimethyl sulfoxide (DMSO) at concentrations of 1–10 mM.[1] For short-term storage, anhydrous, high-purity DMSO is recommended to minimize degradation. For long-term storage, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Q2: How stable is this compound in aqueous solutions?

A2: The stability of complex macrolides in aqueous solutions is often pH-dependent.[2] Acidic or alkaline conditions can lead to hydrolysis of ester or lactone functionalities. It is recommended to prepare aqueous working solutions fresh from a DMSO stock immediately before use. If aqueous solutions must be stored, they should be kept at 2-8°C and used within a short timeframe (e.g., 24 hours), pending stability verification.

Q3: What are the primary degradation pathways for this compound?

A3: Based on the structure of this compound and stability studies of other macrolides, potential degradation pathways include:

  • Hydrolysis: The ester linkages and the macrolactone ring are susceptible to cleavage under acidic or basic conditions.

  • Oxidation: The double bonds within the macrolide structure can be susceptible to oxidation.

  • Photodegradation: Exposure to light, particularly UV, may lead to degradation.

Q4: How can I monitor the stability of my this compound sample?

A4: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is a common and effective method for monitoring the stability of macrolides.[3][4][5] A stability-indicating HPLC method should be developed to separate the intact this compound from its potential degradation products.

Troubleshooting Guides

Issue: Loss of biological activity in my experiment.

  • Possible Cause 1: Degradation of this compound in solution.

    • Troubleshooting:

      • Prepare fresh working solutions from a frozen DMSO stock for each experiment.

      • If using aqueous buffers, ensure the pH is near neutral and use the solution immediately after preparation.

      • Protect solutions from light by using amber vials or covering them with aluminum foil.

      • Analyze the working solution by HPLC to check for the presence of the intact compound and any degradation products.

  • Possible Cause 2: Improper storage of stock solution.

    • Troubleshooting:

      • Ensure the DMSO stock solution is stored at or below -20°C.

      • Avoid repeated freeze-thaw cycles by preparing small-volume aliquots.

      • Verify the integrity of a new aliquot by HPLC if degradation is suspected.

Issue: Unexpected peaks in my HPLC chromatogram.

  • Possible Cause: Degradation of this compound.

    • Troubleshooting:

      • Review the handling and storage conditions of the sample. Were there any deviations from the recommended protocol?

      • Perform a forced degradation study (see Experimental Protocols below) to intentionally generate degradation products. This can help in identifying the unknown peaks in your chromatogram.

      • Use a mass spectrometer detector in conjunction with HPLC (LC-MS) to obtain mass information about the unknown peaks, which can aid in their identification.

Quantitative Data

As no specific quantitative stability data for this compound is published, the following table provides a template for how such data could be presented. Researchers are encouraged to generate their own data.

Table 1: Example Stability of this compound (1 mg/mL) in Different Solvents at Various Temperatures.

SolventTemperatureIncubation Time (hours)% this compound Remaining (Example)Appearance of Degradation Products (Example)
DMSO25°C24>99%None Detected
DMSO40°C2498%Minor peak at RRT 0.85
Acetonitrile25°C2495%Minor peak at RRT 0.90
Methanol25°C2490%Peak at RRT 0.90 and 1.15
PBS (pH 7.4)4°C2492%Peak at RRT 0.75
PBS (pH 7.4)25°C2475%Major peak at RRT 0.75

RRT = Relative Retention Time

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study of this compound

This protocol is adapted from general guidelines for stress testing of macrolide antibiotics.[3][4][6]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[6]

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M hydrochloric acid.

    • Incubate at room temperature (e.g., 25°C) or elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours).[6]

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with mobile phase for HPLC analysis.

  • Alkaline Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M sodium hydroxide.

    • Incubate at room temperature for a defined period.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and a solution of hydrogen peroxide (e.g., 3% or 30%).[4]

    • Incubate at room temperature for a defined period.

    • At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solution of this compound in a suitable solvent in a thermostatically controlled oven at an elevated temperature (e.g., 70°C).

    • At defined time points, withdraw aliquots and dilute with mobile phase for HPLC analysis.

  • Photodegradation:

    • Expose a solution of this compound to a light source providing both UV and visible light (as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample protected from light.

    • At defined time points, withdraw aliquots from both samples and dilute with mobile phase for HPLC analysis.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The percentage of degradation can be calculated by comparing the peak area of intact this compound in the stressed samples to that in an unstressed control sample.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl) stock->acid Expose to Stress alkali Alkaline Hydrolysis (0.1 M NaOH) stock->alkali Expose to Stress oxidation Oxidation (3% H2O2) stock->oxidation Expose to Stress thermal Thermal Stress (70°C) stock->thermal Expose to Stress photo Photolytic Stress (UV/Vis Light) stock->photo Expose to Stress hplc Stability-Indicating HPLC Analysis acid->hplc Sample at Timepoints alkali->hplc Sample at Timepoints oxidation->hplc Sample at Timepoints thermal->hplc Sample at Timepoints photo->hplc Sample at Timepoints data Data Interpretation (% Degradation, Degradant Profile) hplc->data

Caption: Forced degradation workflow for this compound.

Troubleshooting_Logic start Loss of Biological Activity or Unexpected HPLC Peaks check_handling Review Sample Handling and Storage Procedures start->check_handling prepare_fresh Prepare Fresh Solutions from Aliquoted Stock check_handling->prepare_fresh analyze_hplc Analyze by HPLC prepare_fresh->analyze_hplc degradation_confirmed Degradation Confirmed? analyze_hplc->degradation_confirmed optimize_conditions Optimize Experimental Conditions (pH, light, temp) degradation_confirmed->optimize_conditions Yes no_degradation No Degradation Investigate Other Causes degradation_confirmed->no_degradation No

Caption: Troubleshooting logic for this compound stability issues.

References

Technical Support Center: Overcoming Resistance to Aplyronine B in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Aplyronine B in their cancer cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent marine natural product with significant antitumor activity. Its primary mechanism of action is the disruption of the actin cytoskeleton. It binds to G-actin, sequestering actin monomers and preventing their polymerization into F-actin filaments. This leads to the depolymerization of existing actin filaments, ultimately inducing cell cycle arrest and apoptosis. Some research on the closely related Aplyronine A suggests it may also induce protein-protein interactions between actin and tubulin, further disrupting cytoskeletal dynamics.

Q2: Our cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

Resistance to natural product-based anticancer agents like this compound is a multifaceted issue. Several mechanisms could be at play:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters is a common mechanism of multidrug resistance (MDR). Specifically, P-glycoprotein (P-gp/MDR1) can actively pump this compound out of the cancer cell, reducing its intracellular concentration and thus its cytotoxic effect.

  • Alterations in the Drug Target: Changes within the actin cytoskeleton can lead to resistance. This may involve mutations in the actin protein itself that reduce the binding affinity of this compound, or alterations in the expression and activity of actin-binding proteins that regulate actin dynamics.

  • Activation of Pro-Survival Signaling Pathways: Cancer cells can compensate for the cytotoxic effects of this compound by upregulating signaling pathways that promote cell survival and inhibit apoptosis.

  • Defects in Apoptotic Pathways: Mutations or altered expression of proteins involved in the apoptotic cascade can render cells resistant to this compound-induced cell death.

Q3: How can we determine if our resistant cell line is overexpressing efflux pumps like P-glycoprotein?

Several experimental approaches can be used to investigate the role of efflux pumps in this compound resistance:

  • Western Blotting: This technique can directly measure the protein levels of P-glycoprotein (MDR1) and other ABC transporters in your resistant cell line compared to the sensitive parental line. An increased protein level in the resistant line is a strong indicator of this resistance mechanism.

  • Rhodamine 123 Efflux Assay: P-glycoprotein actively transports the fluorescent dye Rhodamine 123 out of cells. You can incubate both your sensitive and resistant cell lines with Rhodamine 123 and measure the intracellular fluorescence over time using flow cytometry or a fluorescence microscope. A lower accumulation of Rhodamine 123 in the resistant cells suggests increased P-gp activity.

  • ATPase Assay: The drug efflux function of ABCB1 is coupled to ATP hydrolysis. A vanadate-sensitive ATPase assay can determine if this compound interacts with and stimulates the ATPase activity of the ABCB1 transporter.

Q4: What strategies can we employ to overcome this compound resistance in our experiments?

Overcoming resistance often involves a multi-pronged approach:

  • Combination Therapy: This is a highly effective strategy. Consider combining this compound with:

    • P-glycoprotein Inhibitors: Compounds like verapamil or tariquidar can block the function of P-gp, thereby increasing the intracellular concentration of this compound and restoring its cytotoxicity.

    • Other Cytoskeletal Targeting Agents: Combining this compound (an actin-targeting agent) with a microtubule-targeting agent (e.g., paclitaxel or a vinca alkaloid) can create a synergistic antitumor effect by disrupting two critical components of the cytoskeleton.

    • Inhibitors of Survival Pathways: If you identify an upregulated pro-survival pathway in your resistant cells, targeting it with a specific inhibitor in combination with this compound could re-sensitize the cells.

  • Development of Aplyronine Analogs: If you have medicinal chemistry capabilities, synthesizing this compound analogs that are not recognized by efflux pumps could be a long-term strategy.

Troubleshooting Guides

Issue 1: Decreased Cytotoxicity (High IC50 Value) of this compound in a Previously Sensitive Cell Line
Possible Cause Troubleshooting Steps
Development of Acquired Resistance 1. Confirm Resistance: Perform a dose-response curve and calculate the IC50 value of this compound on the suspected resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value confirms resistance. 2. Investigate Efflux Pump Overexpression: Follow the protocols outlined in FAQ Q3 to assess P-glycoprotein levels and activity. 3. Assess Apoptosis: Use an Annexin V/PI apoptosis assay to determine if the resistant cells are undergoing apoptosis at a lower rate than sensitive cells when treated with this compound.
Compound Degradation 1. Check Compound Stability: Ensure your stock solution of this compound has been stored correctly and has not degraded. Prepare a fresh stock solution and repeat the cytotoxicity assay.
Cell Line Contamination or Misidentification 1. Authenticate Cell Line: Use short tandem repeat (STR) profiling to confirm the identity of your cell line. Check for mycoplasma contamination.
Issue 2: Inconsistent Results in Combination Therapy Experiments
Possible Cause Troubleshooting Steps
Suboptimal Dosing Schedule 1. Staggered vs. Co-administration: Experiment with different administration schedules. For example, pre-treating with a P-gp inhibitor for a short period before adding this compound may be more effective than simultaneous administration.
Antagonistic Drug Interaction 1. Synergy Analysis: Use the Chou-Talalay method to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Cell Density Effects 1. Optimize Seeding Density: Ensure that the cell seeding density is consistent across all experiments and that the cells are in the logarithmic growth phase when treated.

Data Presentation

Table 1: Example of IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineThis compound IC50 (nM)Fold Resistance
Parental Ovarian Cancer (W1)5.2 ± 0.7-
Paclitaxel-Resistant (W1PR1)15.8 ± 2.13.0
Topotecan-Resistant (W1TR)8.9 ± 1.21.7

This is example data based on studies with other cytotoxic agents and is for illustrative purposes.

Experimental Protocols

Protocol 1: Determination of IC50 by MTT Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot for P-glycoprotein (MDR1) Expression
  • Protein Extraction: Lyse the sensitive and resistant cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 4-12% SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against P-glycoprotein (MDR1) overnight at 4°C. Also, probe for a loading control like beta-actin.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

G cluster_0 This compound Action and Resistance Aplyronine_B This compound Actin_Polymerization Actin Polymerization Aplyronine_B->Actin_Polymerization Inhibits Pgp P-glycoprotein (MDR1) Aplyronine_B->Pgp Substrate for Cell_Cycle_Arrest Cell Cycle Arrest Actin_Polymerization->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces Aplyronine_B_out This compound (extracellular) Pgp->Aplyronine_B_out Efflux Resistant_Cell Resistant Cancer Cell Resistant_Cell->Pgp Overexpresses

Caption: Mechanism of this compound action and P-glycoprotein-mediated resistance.

G cluster_1 Experimental Workflow for Investigating Resistance Start Start: Resistant Phenotype Observed IC50 Confirm Resistance (IC50 Assay) Start->IC50 Western_Blot Assess P-gp Expression (Western Blot) IC50->Western_Blot If resistant Rhodamine_Assay Measure P-gp Activity (Rhodamine 123 Efflux) IC50->Rhodamine_Assay If resistant Combination_Therapy Test Combination Therapy (e.g., with P-gp inhibitor) Western_Blot->Combination_Therapy Rhodamine_Assay->Combination_Therapy Analysis Analyze Synergy/ Re-sensitization Combination_Therapy->Analysis

Caption: Workflow to investigate and overcome this compound resistance.

G cluster_2 Signaling Pathways in this compound Action & Resistance Aplyronine_B This compound Actin_Disruption Actin Cytoskeleton Disruption Aplyronine_B->Actin_Disruption Apoptosis Apoptosis Actin_Disruption->Apoptosis Survival_Pathways Pro-survival Pathways (e.g., PI3K/Akt) Survival_Pathways->Apoptosis Inhibits Resistance Resistance Survival_Pathways->Resistance

Caption: Interplay of this compound-induced apoptosis and pro-survival pathways leading to resistance.

Technical Support Center: Refining Purification Protocols for Aplyronine B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their purification protocols for Aplyronine B. The information is presented in a question-and-answer format to directly address common challenges encountered during the isolation and purification of this complex marine macrolide.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for this compound purification?

This compound is a natural product originally isolated from the sea hare Aplysia kurodai. Therefore, the primary starting material for its purification is the crude extract of this marine mollusk. Alternatively, with the advent of total synthesis, this compound can also be purified from a synthetic reaction mixture. The purification strategy will vary depending on the starting material.

Q2: What are the key challenges in purifying this compound?

The purification of this compound presents several challenges, typical for complex, large macrolides:

  • Low natural abundance: this compound is found in very small quantities in its natural source, requiring highly efficient extraction and purification methods to obtain usable amounts.

  • Structural complexity and similarity to congeners: The Aplyronine family includes several closely related compounds (Aplyronine A, C, etc.) with minor structural differences, making their separation difficult.

  • Potential for degradation: Large macrolactones can be sensitive to pH, temperature, and enzymatic degradation, leading to loss of material during purification.

  • Co-extraction of impurities: Crude extracts from natural sources contain a vast array of other lipids, pigments, and secondary metabolites that need to be removed.

Q3: What chromatographic techniques are most effective for this compound purification?

A multi-step chromatographic approach is typically necessary for the successful purification of this compound. This generally involves:

  • Initial fractionation: Crude extracts are often subjected to solvent partitioning and/or preliminary column chromatography on silica gel to separate major classes of compounds.

  • Silica Gel Column Chromatography: This is a fundamental technique for separating this compound from less polar and more polar impurities. A gradient elution with a solvent system like hexane/acetone or hexane/ethyl acetate is commonly used for the purification of synthetic intermediates of aplyronines[1].

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique crucial for the final purification steps. A C18 column with a gradient of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid, is typically employed.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Possible Cause Suggested Solution
Low yield of this compound after initial extraction. Incomplete extraction from the source material.Optimize the extraction solvent and method. Consider using a series of solvents with increasing polarity. Ensure sufficient extraction time and agitation.
Degradation of this compound during extraction.Perform extraction at low temperatures. Use buffers to control pH if necessary. Minimize exposure to light and oxygen.
Poor separation of this compound from its congeners (e.g., Aplyronine A) on silica gel chromatography. Inappropriate solvent system.Optimize the solvent gradient. A shallower gradient may improve resolution.
Overloading of the column.Reduce the amount of crude extract loaded onto the column.
This compound peak is broad or tailing in HPLC. Column contamination or degradation.Wash the column with a strong solvent or replace it if necessary.
Inappropriate mobile phase pH.Adjust the pH of the mobile phase to ensure this compound is in a single ionic state.
Secondary interactions with the stationary phase.Add a competitive agent (e.g., a small amount of triethylamine) to the mobile phase to block active sites on the silica.
Loss of this compound during solvent evaporation steps. Co-evaporation with the solvent.Use a rotary evaporator at a controlled temperature and pressure. Avoid complete dryness.
Adsorption to the flask surface.Silanize glassware to reduce active sites for adsorption.
Purity of the final product is not satisfactory. Incomplete removal of closely related impurities.Employ orthogonal HPLC methods (e.g., different stationary phases or mobile phase compositions).
Presence of residual solvents.Dry the final product under high vacuum.

Quantitative Data Presentation

Due to the limited availability of published, specific quantitative data on this compound purification, the following table is provided as a template for researchers to document their own results. This will aid in the systematic optimization of the purification protocol.

Purification Step Starting Material (mg) Product Mass (mg) Step Yield (%) Overall Yield (%) Purity (%) Analytical Method
Crude Extraction
Solvent Partitioning
Silica Gel ChromatographyHPLC-UV
Preparative RP-HPLCHPLC-UV, LC-MS
Final CrystallizationqNMR, HRMS

Experimental Protocols

The following are generalized protocols that can be adapted for the purification of this compound. Specific parameters will need to be optimized based on the starting material and available equipment.

Protocol 1: General Extraction from Natural Source (Aplysia kurodai)
  • Homogenization: Homogenize the fresh or frozen tissue of Aplysia kurodai in a suitable solvent such as methanol or a mixture of dichloromethane and methanol.

  • Extraction: Stir the homogenate at room temperature for several hours or overnight.

  • Filtration and Concentration: Filter the mixture to remove solid debris. Concentrate the filtrate under reduced pressure to obtain the crude extract.

  • Solvent Partitioning: Partition the crude extract between n-hexane and methanol to remove highly nonpolar lipids. Further partition the methanolic layer between ethyl acetate and water. The Aplyronine-containing fraction is typically found in the ethyl acetate layer.

Protocol 2: Silica Gel Column Chromatography
  • Column Packing: Prepare a silica gel column using a slurry of silica gel in the initial elution solvent (e.g., n-hexane).

  • Sample Loading: Dissolve the dried extract from the solvent partitioning step in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Load the dried silica-adsorbed sample onto the top of the column.

  • Elution: Elute the column with a stepwise or linear gradient of a solvent system such as n-hexane/ethyl acetate or n-hexane/acetone, gradually increasing the polarity.

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.

  • Pooling and Concentration: Pool the fractions containing the target compound and concentrate under reduced pressure.

Protocol 3: Reversed-Phase HPLC (RP-HPLC)
  • Column: Use a preparative or semi-preparative C18 column (e.g., 10 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: Develop a linear gradient, for example, from 30% B to 100% B over 30 minutes.

  • Detection: Monitor the elution at a suitable UV wavelength (e.g., 210 nm or 254 nm).

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Purity Analysis: Analyze the collected fraction using analytical HPLC with a high-resolution mass spectrometer (LC-HRMS) to confirm the identity and purity.

Visualizations

Experimental Workflow for this compound Purification

experimental_workflow start Starting Material (Aplysia kurodai or Synthetic Mixture) extraction Crude Extraction start->extraction partitioning Solvent Partitioning extraction->partitioning silica Silica Gel Chromatography partitioning->silica hplc Reversed-Phase HPLC silica->hplc purity Purity & Identity Confirmation (LC-MS, NMR) hplc->purity final_product Pure this compound purity->final_product

Caption: A generalized workflow for the purification of this compound.

Logical Relationship of this compound's Interaction with Actin

aplyronine_actin_interaction AplyronineB This compound G_Actin G-Actin (Monomer) AplyronineB->G_Actin Binds to Complex This compound : G-Actin Complex AplyronineB->Complex Depolymerization Induces Depolymerization AplyronineB->Depolymerization G_Actin->Complex F_Actin F-Actin (Filament) Inhibition Inhibits Polymerization Complex->Inhibition Depolymerization->F_Actin Inhibition->F_Actin

Caption: this compound's mechanism of action on actin dynamics.

References

addressing inconsistencies in Aplyronine B bioactivity assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aplyronine B. Inconsistencies in bioactivity data can arise from a variety of factors, from experimental design to data interpretation. This guide aims to address common issues encountered during the biological evaluation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent cytotoxic agent that primarily targets actin, a key component of the cytoskeleton. Like its more potent analogue, Aplyronine A, it is understood to depolymerize F-actin (filamentous actin) and inhibit the polymerization of G-actin (globular actin) by forming a 1:1 complex with actin monomers.[1][2] The C29-C34 side chain of the aplyronine family is crucial for this actin-binding activity.[3]

Q2: How does the bioactivity of this compound compare to Aplyronine A?

A2: this compound is generally less cytotoxic than Aplyronine A. For instance, in HeLa S3 cells, the IC50 of this compound is reported to be around 3 nM, whereas Aplyronine A has an IC50 of approximately 0.5 nM in the same cell line.[4] The significantly higher potency of Aplyronine A is attributed to its ability to induce a protein-protein interaction between actin and tubulin, thereby inhibiting microtubule dynamics, a mechanism that appears to be less pronounced for this compound.[1][5]

Q3: My IC50 value for this compound is significantly different from the published data. What could be the reason?

A3: Discrepancies in IC50 values are a common issue in drug discovery and can be attributed to several factors:

  • Cell Line Variability: Different cancer cell lines exhibit varying sensitivities to cytotoxic agents.

  • Assay Method: The choice of cytotoxicity assay (e.g., MTT, XTT, CellTiter-Glo) can influence the outcome.

  • Experimental Conditions: Factors such as cell seeding density, incubation time, and serum concentration in the culture medium can all impact the results.

  • Compound Stability: this compound, as a complex natural product, may be sensitive to storage conditions and handling.

Q4: Can this compound affect tubulin polymerization?

A4: While the primary target of this compound is actin, the Aplyronine family is known to have complex interactions within the cytoskeleton. Aplyronine A's high cytotoxicity is linked to its ability to induce an interaction between actin and tubulin.[1][6] this compound's lower cytotoxicity suggests its effect on tubulin is likely less pronounced or may differ from that of Aplyronine A.[1][5] If your experiments suggest an effect on microtubules, it is crucial to perform specific tubulin polymerization assays to confirm this secondary mechanism.

Troubleshooting Guide

Inconsistent Cytotoxicity Assay Results
Observed Problem Potential Cause Recommended Solution
High well-to-well variability in absorbance/luminescence readings. 1. Inconsistent cell seeding. 2. Pipetting errors. 3. Edge effects in the microplate.1. Ensure a homogenous single-cell suspension before seeding. 2. Calibrate pipettes and use reverse pipetting for viscous solutions. 3. Avoid using the outer wells of the plate or ensure they are filled with media to maintain humidity.
IC50 values are consistently higher than expected. 1. Degradation of this compound stock solution. 2. Cell line has developed resistance or is inherently less sensitive. 3. Sub-optimal assay incubation time.1. Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store at -20°C or -80°C. 2. Verify the identity and passage number of your cell line. 3. Perform a time-course experiment to determine the optimal incubation period for your specific cell line.
IC50 values are consistently lower than expected. 1. Errors in calculating the concentration of the stock solution. 2. Contamination of the cell culture. 3. Synergistic effects with components in the culture medium.1. Re-verify the molecular weight and concentration calculations. 2. Regularly test for mycoplasma contamination. 3. Use a defined, serum-free medium if possible to reduce variability.
Inconsistent Actin Polymerization/Depolymerization Assay Results
Observed Problem Potential Cause Recommended Solution
No significant effect on actin polymerization/depolymerization observed. 1. Inactive this compound. 2. Issues with the actin protein. 3. Incorrect buffer conditions.1. Confirm the activity of this compound with a sensitive cell line in a cytotoxicity assay. 2. Use freshly prepared, high-quality actin and include positive controls like phalloidin (for stabilization) or latrunculin A (for depolymerization). 3. Ensure the polymerization buffer has the correct pH and ionic strength.
High background fluorescence in pyrene-labeled actin assay. 1. Contamination of reagents with fluorescent compounds. 2. Light scattering from aggregated protein.1. Use high-purity reagents and filter all solutions. 2. Centrifuge the actin solution before starting the assay to remove any aggregates.
Variability in the rate of actin polymerization between experiments. 1. Temperature fluctuations. 2. Inconsistent mixing of reagents. 3. Aging of actin stock.1. Maintain a constant and optimal temperature throughout the experiment. 2. Ensure rapid and thorough mixing of this compound with the actin solution at the start of the assay. 3. Use actin from the same batch and avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following table summarizes the reported in vitro bioactivity of Aplyronine A and B.

CompoundCell LineAssay TypeIC50 (nM)Reference
Aplyronine A HeLa S3Cytotoxicity~0.5[4]
This compound HeLa S3Cytotoxicity~3[4]
Aplyronine C HeLa S3Cytotoxicity~22[4]

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Cancer cell line of interest (e.g., HeLa S3)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in 100 µL of complete culture medium in a 96-well plate. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-96 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Actin Depolymerization Assay

This assay measures the ability of this compound to depolymerize pre-formed F-actin using pyrene-labeled actin, which exhibits increased fluorescence upon polymerization.

Materials:

  • This compound stock solution

  • Pyrene-labeled rabbit skeletal muscle actin

  • G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.5 mM DTT, 0.1 mM CaCl2)

  • 10x Polymerization buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP)

  • Fluorescence microplate reader (Excitation: 365 nm, Emission: 407 nm)

  • Black 96-well plates

Procedure:

  • Actin Polymerization: Prepare a solution of G-actin in G-buffer. Induce polymerization by adding 1/10th volume of 10x polymerization buffer.

  • Steady State: Allow the actin to polymerize to a steady state by incubating at room temperature for at least 1 hour. Monitor the fluorescence until it reaches a plateau.

  • This compound Addition: Add various concentrations of this compound to the wells containing the polymerized F-actin. Include a vehicle control (e.g., DMSO).

  • Depolymerization Monitoring: Immediately begin monitoring the decrease in fluorescence over time using the microplate reader.

  • Data Analysis: Plot the fluorescence intensity against time for each concentration of this compound. The rate of decrease in fluorescence is indicative of the rate of F-actin depolymerization.

Visualizations

TroubleshootingWorkflow Troubleshooting Inconsistent Bioactivity Data start Inconsistent Bioactivity Results check_assay Review Assay Protocol & Parameters (e.g., incubation time, cell density) start->check_assay check_reagents Verify Reagent Quality & Storage (this compound, cells, media) start->check_reagents check_equipment Calibrate Equipment (pipettes, plate reader) start->check_equipment positive_control Run Positive & Negative Controls check_assay->positive_control check_reagents->positive_control check_equipment->positive_control analyze_data Re-analyze Data (check calculations, curve fitting) is_issue_resolved Issue Resolved? analyze_data->is_issue_resolved is_control_ok Controls Behaving as Expected? positive_control->is_control_ok is_control_ok->analyze_data Yes consult Consult Literature for Similar Issues is_control_ok->consult No modify_protocol Modify Protocol & Re-run Assay is_issue_resolved->modify_protocol No end_success Consistent Data Obtained is_issue_resolved->end_success Yes consult->modify_protocol end_fail Further Investigation Needed modify_protocol->end_fail

Caption: A flowchart for troubleshooting inconsistent bioactivity data.

AplyronineSignaling Proposed Mechanism of Aplyronine A/B cluster_cell Cell cluster_tubulin_interaction Aplyronine A Specific Interaction Aplyronine Aplyronine A/B G_Actin G-Actin Aplyronine->G_Actin Binds (1:1 complex) F_Actin F-Actin Aplyronine->F_Actin Inhibits Polymerization & Promotes Depolymerization G_Actin->F_Actin Polymerization Actin_Aplyronine_Complex Actin-Aplyronine A Complex F_Actin->G_Actin Depolymerization Cytotoxicity Cytotoxicity F_Actin->Cytotoxicity Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Cytotoxicity Actin_Aplyronine_Complex->Tubulin Induces Interaction Actin_Aplyronine_Complex->Microtubules Inhibits Polymerization CytotoxicityWorkflow Experimental Workflow for MTT Cytotoxicity Assay start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight prepare_dilutions Prepare serial dilutions of this compound incubate_overnight->prepare_dilutions treat_cells Treat cells with this compound prepare_dilutions->treat_cells incubate_treatment Incubate for 48-96 hours treat_cells->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end End analyze_data->end

References

Validation & Comparative

cross-validation of Aplyronine B's anticancer activity in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer activity of Aplyronine B, a marine-derived macrolide, against various cancer cell lines. While data on this compound is emerging, this document summarizes the available experimental data and compares its potency with other anticancer agents that target the actin cytoskeleton. Detailed experimental protocols for assessing cytotoxicity and diagrams illustrating the experimental workflow and relevant signaling pathways are also included to provide a comprehensive resource for researchers in oncology and drug discovery.

Comparative Anticancer Activity

This compound has demonstrated potent cytotoxic effects, primarily through its interaction with the actin cytoskeleton. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting a specific biological or biochemical function.

Table 1: IC50 Values of this compound and Other Actin-Targeting Anticancer Agents

CompoundCancer Cell LineIC50 ValuePrimary Mechanism of Action
This compound HeLa-S3 (Cervical)3 nMF-actin depolymerization
Aplyronine AHeLa-S3 (Cervical)0.5 nMF-actin depolymerization
Aplyronine CHeLa-S3 (Cervical)22 nMF-actin depolymerization
Aplyronine DHeLa-S3 (Cervical)0.08 nMF-actin depolymerization
Aplyronine HHeLa-S3 (Cervical)10 nMF-actin depolymerization

Experimental Protocols

The determination of IC50 values is a critical step in the evaluation of a compound's anticancer activity. The following is a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method for assessing cell viability.[1][2][3]

MTT Assay Protocol for Determining IC50 Values

1. Cell Seeding:

  • Harvest cancer cells during their logarithmic growth phase.

  • Perform a cell count using a hemocytometer or an automated cell counter to determine cell concentration.

  • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of this compound or the alternative anticancer agent in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the compound in culture medium to achieve a range of desired concentrations.

  • After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

  • Include a vehicle control (medium with the highest concentration of the solvent used) and an untreated control (medium only).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[4]

3. MTT Addition and Incubation:

  • Following the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

  • Incubate the plate for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization:

  • After the incubation with MTT, carefully remove the medium from each well.

  • Add 100-150 µL of a solubilization solution, such as DMSO or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.

5. Absorbance Measurement and IC50 Calculation:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • The absorbance values are proportional to the number of viable cells.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

  • The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability and can be determined from the dose-response curve using non-linear regression analysis.[5]

Mandatory Visualizations

Experimental Workflow for Anticancer Activity Assessment

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_harvest Cell Harvesting cell_culture->cell_harvest cell_count Cell Counting cell_harvest->cell_count cell_seeding Cell Seeding in 96-well Plate cell_count->cell_seeding treatment Incubation with this compound cell_seeding->treatment drug_prep This compound Serial Dilution drug_prep->treatment mtt_addition MTT Reagent Addition treatment->mtt_addition incubation Incubation (Formazan Formation) mtt_addition->incubation solubilization Formazan Solubilization incubation->solubilization absorbance Absorbance Reading (570 nm) solubilization->absorbance calculation IC50 Value Calculation absorbance->calculation

Caption: Experimental workflow for determining the IC50 value of this compound.

Signaling Pathway of Actin-Targeting Anticancer Agents

signaling_pathway cluster_drug Drug Action cluster_cytoskeleton Cytoskeletal Dynamics cluster_cellular_effects Cellular Effects aplyronine_b This compound f_actin F-actin aplyronine_b->f_actin Induces Depolymerization g_actin G-actin g_actin->f_actin Polymerization f_actin->g_actin Depolymerization cytoskeleton_disruption Actin Cytoskeleton Disruption f_actin->cytoskeleton_disruption cell_cycle_arrest Cell Cycle Arrest (G2/M) cytoskeleton_disruption->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

References

Unraveling the Structure-Activity Relationship of Aplyronine B Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the structure-activity relationship (SAR) of Aplyronine B analogues reveals critical insights for the development of potent anti-cancer agents. This guide provides a comparative analysis of key analogues, their biological performance supported by experimental data, and detailed methodologies for core experiments.

Aplyronine A, a marine macrolide isolated from the sea hare Aplysia kurodai, has demonstrated remarkable antitumor activity. Its mechanism of action involves a unique protein-protein interaction (PPI) between actin and tubulin, leading to the disruption of the cytoskeleton. This compound, a naturally occurring analogue of Aplyronine A, differs in the position of the crucial N,N,O-trimethylserine (TMSer) ester, which is located at C9 instead of C7. While still potently cytotoxic, this compound is less active than Aplyronine A, sparking interest in understanding the nuanced SAR of this class of compounds. This guide explores the synthetic analogues of this compound, comparing their cytotoxic and actin-depolymerizing activities to elucidate the structural features essential for their potent biological effects.

Comparative Biological Activity of Aplyronine Analogues

The biological activity of Aplyronine analogues is primarily assessed through their cytotoxicity against cancer cell lines and their ability to interfere with actin dynamics. The following tables summarize the quantitative data from various studies, providing a clear comparison of their performance.

CompoundModification from Aplyronine AIC50 (ng/mL) vs. HeLa S3 CellsIC50 (nM) vs. HeLa S3 CellsReference
Aplyronine A -0.480.42[1]
This compound TMSer at C9 instead of C73.112.72[1]
Aplyronine C Lacks the C7 TMSer ester21.221.9[1]
Analogue 100 N-formyl enamine hydrolyzed to aldehyde2.02-[1]
Analogue 101 N-formyl enamine reduced to alcohol1.72-[1]
Analogue 105 Lacks the N-formyl group1.03-[1]
Analogue 107 Lacks the C29 N,N-dimethylalanine113-[1]
Aplyronine A diacetate Acetylation of C7 and C9 hydroxyls216-[1]
Analogue 117 Lacks the entire side chain2100-[1]
CompoundDescriptionActin Depolymerizing Activity (vs. Aplyronine A)Reference
Aplyronine A-Mycalolide B Hybrid Macrolactone of Aplyronine A, side chain of Mycalolide BMore potent[2]
Aplyronine A-Swinholide A Hybrid Macrolactone of Aplyronine A, side chain of Swinholide AStrong[3]
Simplified C29-C34 side-chain analogues Truncated side chainsPotent[4]

Key Structure-Activity Relationship Insights

The comparative data highlights several key structural features that govern the biological activity of this compound and its analogues:

  • The C7/C9 TMSer Ester is Crucial for Potent Cytotoxicity: Aplyronine C, which lacks the TMSer ester, is significantly less cytotoxic than both Aplyronine A and B.[1] This underscores the critical role of this amino acid moiety in the molecule's potent anti-cancer activity. The slightly reduced activity of this compound compared to Aplyronine A suggests that the C7 position is optimal for the TMSer ester's interaction with its target, likely tubulin.[5][6]

  • The Macrolactone Core Serves as a Scaffold: While the side chain is responsible for actin binding, the macrolactone ring is believed to position the TMSer ester for its interaction with tubulin, thereby inducing the unique actin-tubulin PPI.[9] Modifications to the macrolactone, such as the simplified analogues where half of the macrolactone is removed, resulted in compounds with retained actin-depolymerizing activity but significantly reduced cytotoxicity, indicating the importance of the intact macrolactone for the full biological effect.[3]

  • The Terminal Enamine Moiety Contributes to Potency: Modifications to the N-formyl enamine at the terminus of the side chain (Analogues 100, 101, and 105) led to a decrease in cytotoxicity, indicating its contribution to the overall potency of the parent molecule.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR studies are provided below to enable researchers to replicate and build upon these findings.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: HeLa S3 cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The this compound analogues are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these dilutions and incubated for 48 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution). The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of viability against the compound concentration.

F-actin Sedimentation Assay

This assay is used to assess the ability of this compound analogues to depolymerize filamentous actin (F-actin).

  • Actin Polymerization: Globular actin (G-actin) is polymerized to form F-actin by incubation in a polymerization-inducing buffer at room temperature.

  • Compound Incubation: The pre-formed F-actin is then incubated with various concentrations of the this compound analogues.

  • Ultracentrifugation: The samples are subjected to ultracentrifugation, which pellets the large F-actin filaments, leaving the smaller G-actin monomers and short oligomers in the supernatant.

  • Protein Analysis: The supernatant and pellet fractions are separated and analyzed by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

  • Quantification: The amount of actin in the supernatant and pellet fractions is quantified by densitometry of the protein bands on the gel. An increase in the amount of actin in the supernatant fraction in the presence of the compound indicates F-actin depolymerization.

Visualizing the Mechanism of Action and Experimental Workflow

To better understand the complex biological processes involved, the following diagrams illustrate the proposed signaling pathway of Aplyronine A (which is believed to be similar for this compound) and a typical experimental workflow for evaluating this compound analogues.

Aplyronine_Mechanism cluster_cell Cellular Environment Aplyronine Aplyronine A/B G_Actin G-Actin Aplyronine->G_Actin Binds Complex Actin-Aplyronine Complex G_Actin->Complex F_Actin F-Actin F_Actin->G_Actin Depolymerization Tubulin Tubulin Dimer TernaryComplex Actin-Aplyronine-Tubulin Ternary Complex Tubulin->TernaryComplex Microtubule Microtubule Complex->F_Actin Inhibits Polymerization Complex->Tubulin Recruits TernaryComplex->Microtubule Inhibits Polymerization Apoptosis Apoptosis TernaryComplex->Apoptosis Induces

Caption: Proposed mechanism of action for Aplyronine A/B.

Experimental_Workflow cluster_workflow Biological Evaluation Workflow Start Synthesized This compound Analogue Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Start->Cytotoxicity ActinAssay Actin Interaction Assay (e.g., F-actin Sedimentation) Start->ActinAssay SAR_Analysis Structure-Activity Relationship Analysis Cytotoxicity->SAR_Analysis TubulinAssay Tubulin Interaction Assay (e.g., Microtubule Polymerization) ActinAssay->TubulinAssay If Active ActinAssay->SAR_Analysis PPI_Assay Actin-Tubulin PPI Assay TubulinAssay->PPI_Assay If Active PPI_Assay->SAR_Analysis

Caption: Experimental workflow for SAR studies.

References

Confirming the On-Target Effects of Aplyronine B: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

Aplyronine B, a potent marine macrolide, is a known modulator of the actin cytoskeleton. While its cytotoxic and actin-depolymerizing activities have been established through various in vitro studies, definitive confirmation of its on-target effects using knockout models remains a critical area of investigation. This guide provides a comparative framework for researchers, scientists, and drug development professionals on how to leverage knockout models to validate the direct interaction of this compound with its putative primary target, actin.

While existing research has extensively characterized Aplyronine A, a closely related analogue, and its unique ability to induce protein-protein interactions between actin and tubulin, specific studies employing knockout models to confirm the on-target effects of this compound are not yet available in the published literature.[1] this compound is understood to bind to actin, similar to Aplyronine A, leading to the depolymerization of filamentous actin (F-actin).[1][2]

This guide, therefore, presents a prospective approach, outlining the experimental design, data interpretation, and comparative analysis that would be essential in a study utilizing knockout cell lines to unequivocally demonstrate the on-target activity of this compound.

Comparative Analysis of this compound Activity in Wild-Type vs. Actin Knockout Models

To definitively establish that the cytotoxic and cytoskeletal effects of this compound are mediated through its interaction with actin, a comparative study using wild-type (WT) cells and a corresponding actin knockout (KO) cell line would be the gold standard. Given that a complete actin knockout is typically lethal, a conditional knockout or a specific actin isoform knockout model would be a more feasible approach.

Table 1: Hypothetical Comparative Cytotoxicity of this compound
Cell LineGenotypeThis compound IC50 (nM)Paclitaxel IC50 (nM) (Control)
HAP1Wild-Type5.210.8
HAP1ACTB Knockout> 10,00011.2

This table illustrates the expected shift in the half-maximal inhibitory concentration (IC50) of this compound in a hypothetical beta-actin (ACTB) knockout cell line. A significant increase in the IC50 for this compound in the knockout cells would strongly suggest that its cytotoxic effect is dependent on the presence of its target, actin. Paclitaxel, a microtubule-targeting agent, is included as a control to demonstrate that the resistance is specific to the actin-targeting drug.

Table 2: Hypothetical Quantification of F-actin Content
Cell LineTreatment (10 nM)Normalized F-actin Content (%)
HAP1 Wild-TypeVehicle (DMSO)100
HAP1 Wild-TypeThis compound35
HAP1 ACTB KnockoutVehicle (DMSO)100
HAP1 ACTB KnockoutThis compound95

This table presents hypothetical data from a phalloidin staining-based flow cytometry experiment to quantify filamentous actin (F-actin). In wild-type cells, this compound is expected to cause a significant reduction in F-actin content. In contrast, in the actin knockout cells, this compound would have a minimal effect, further confirming that its depolymerizing activity is target-specific.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. Below are the protocols for the key experiments proposed in this guide.

Cell Viability Assay (MTS Assay)
  • Cell Seeding: Seed wild-type and actin knockout cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound and the control compound (e.g., Paclitaxel) in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the cell viability against the compound concentration. Calculate the IC50 values using a non-linear regression model.

F-actin Staining and Quantification by Flow Cytometry
  • Cell Treatment: Seed wild-type and actin knockout cells in 6-well plates. Treat the cells with this compound at the desired concentration (e.g., 10 nM) or vehicle for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells using trypsin and fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

  • Staining: Stain the cells with a fluorescently labeled phalloidin conjugate (e.g., Phalloidin-iFluor 488) for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the cells using a flow cytometer, measuring the fluorescence intensity in the appropriate channel.

  • Data Analysis: Calculate the mean fluorescence intensity for each sample and normalize the values to the vehicle-treated wild-type cells.

Visualizing the On-Target Effect of this compound

Diagrams are essential for illustrating the mechanism of action and experimental logic.

OnTargetEffect cluster_WT Wild-Type Cell cluster_KO Actin Knockout Cell AplyronineB_WT This compound Actin_WT Actin AplyronineB_WT->Actin_WT Binds to Depolymerization_WT F-actin Depolymerization Actin_WT->Depolymerization_WT Induces Cytotoxicity_WT Cell Death Depolymerization_WT->Cytotoxicity_WT Leads to AplyronineB_KO This compound NoActin_KO Actin Absent AplyronineB_KO->NoActin_KO Cannot bind NoEffect_KO No Depolymerization NoActin_KO->NoEffect_KO Results in Viability_KO Cell Survival NoEffect_KO->Viability_KO Maintains ExperimentalWorkflow cluster_cells Cell Lines cluster_treatment Treatment cluster_assays Assays cluster_data Data Analysis WT_cells Wild-Type Cells AplyronineB This compound Treatment Vehicle Vehicle Control KO_cells Actin Knockout Cells ViabilityAssay Cell Viability Assay (MTS) AplyronineB->ViabilityAssay FactinAssay F-actin Quantification (Flow Cytometry) AplyronineB->FactinAssay Vehicle->ViabilityAssay Vehicle->FactinAssay IC50 IC50 Calculation ViabilityAssay->IC50 F_actin_quant F-actin Level Comparison FactinAssay->F_actin_quant

References

A Comparative Guide to the Efficacy of Aplyronine B: In Vitro and In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Aplyronine B, a potent marine macrolide, with its closely related analogue, Aplyronine A, and other actin-targeting agents. The information is presented to facilitate objective evaluation and support further research and development in cancer therapeutics.

Introduction

Aplyronines are a class of macrolides isolated from the sea hare Aplysia kurodai that have demonstrated significant cytotoxic and antitumor activities.[1][2] Their primary mechanism of action involves the disruption of the actin cytoskeleton, a critical component in cell division, motility, and morphology.[3][4] Aplyronine A has been the most extensively studied of the series, showing potent in vivo antitumor effects.[5][6] This guide focuses on comparing the available efficacy data for this compound with Aplyronine A and other relevant compounds to inform preclinical research decisions.

In Vitro Efficacy

The in vitro cytotoxicity of this compound has been evaluated against human cervical cancer cells (HeLa S3) and compared with its congeners, Aplyronine A and C.

CompoundCell LineIC50 (nM)Reference
Aplyronine A HeLa S30.5[1]
This compound HeLa S33[1]
Aplyronine C HeLa S322[1]
Mycalolide B HER2+ breast (HCC1954)70-100[7]
Swinholide A KB (human nasopharynx)1.2[2]
Swinholide J KB (human nasopharynx)6.7[2]

Data Interpretation: The in vitro data indicates that this compound is a highly potent cytotoxic agent, albeit approximately 6-fold less so than Aplyronine A against the HeLa S3 cell line.[1] Both Aplyronine A and B are significantly more potent than Aplyronine C, highlighting the importance of the N,N,O-trimethylserine (TMSer) ester for their activity.[5] When compared to other actin-disrupting agents like Mycalolide B and Swinholide A, the Aplyronines generally exhibit superior or comparable potency in vitro.[2][7]

In Vivo Efficacy

While in vivo data for this compound is not as extensively documented as for Aplyronine A, the potent in vitro activity of this compound suggests it is a strong candidate for in vivo evaluation. Aplyronine A has demonstrated significant antitumor activity in several murine models.

CompoundAnimal ModelTumor ModelDosingEfficacyReference
Aplyronine A MouseP388 Leukemia0.08 mg/kgSignificant antitumor activity[5]
Aplyronine A MouseLewis Lung CarcinomaNot specifiedPotent antitumor activity[5]
Aplyronine A MouseEhrlich CarcinomaNot specifiedPotent antitumor activity[5]
Mycalolide B MouseHER2+ Tumor XenograftNot specifiedSignificant reduction in tumor growth and metastasis[7]

Mechanism of Action: Disruption of the Actin Cytoskeleton

Aplyronines exert their cytotoxic effects by binding to G-actin, inhibiting its polymerization into F-actin filaments, and actively depolymerizing existing F-actin.[3][4] This disruption of the actin cytoskeleton leads to cell cycle arrest, apoptosis, and an overall inhibition of tumor growth and proliferation.[5] The interaction is primarily mediated by the side-chain portion of the aplyronine molecule.[3]

Aplyronine_Mechanism_of_Action cluster_downstream_effects Cellular Effects Aplyronine This compound G_actin G-actin (Monomer) Aplyronine->G_actin Binds to F_actin F-actin (Filament) Aplyronine->F_actin Induces Depolymerization Polymerization Polymerization Aplyronine->Polymerization Inhibits Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Apoptosis G_actin->Polymerization Depolymerization Depolymerization F_actin->Depolymerization F_actin->Cell_Cycle_Arrest Disruption leads to Polymerization->F_actin Depolymerization->G_actin Cell_Cycle_Arrest->Apoptosis Leads to

This compound's mechanism of action on the actin cytoskeleton.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from studies evaluating the cytotoxicity of Aplyronine analogues.[5]

  • Cell Seeding: Seed HeLa S3 cells in 96-well plates at a density of 2 x 10³ cells per well.

  • Incubation: Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Addition: Add this compound or other test compounds at varying concentrations (e.g., from 1 pM to 1 mM) to the wells.

  • Incubation: Incubate the cells with the compounds for 96 hours at 37°C.

  • MTT Addition: Add 50 µL of a 1.4 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) solution in phosphate-buffered saline (PBS) to each well.

  • Incubation: Incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the culture medium and dissolve the formazan product in 150 µL of DMSO.

  • Absorbance Measurement: Measure the optical density at 540 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow start Start seed_cells Seed HeLa S3 cells in 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 add_compounds Add this compound / Test Compounds incubate1->add_compounds incubate2 Incubate for 96 hours add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 remove_medium Remove medium incubate3->remove_medium add_dmso Add DMSO remove_medium->add_dmso read_absorbance Read absorbance at 540 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for the in vitro cytotoxicity (MTT) assay.
In Vivo Antitumor Activity (General Protocol for Murine Models)

The following is a generalized protocol based on the reported in vivo studies of Aplyronine A and other antitumor agents. Specific parameters such as tumor cell line, mouse strain, and dosing regimen should be optimized for each study.[5][8][9]

  • Animal Model: Utilize appropriate mouse strains for the chosen tumor model (e.g., C57BL/6 for Lewis lung carcinoma, BALB/c for P388 leukemia).

  • Tumor Inoculation: Inoculate mice with a specific number of tumor cells (e.g., 1 x 10⁶ cells) either subcutaneously or intraperitoneally, depending on the model.

  • Tumor Growth: Allow tumors to establish and reach a palpable size.

  • Treatment: Administer this compound or control vehicle via an appropriate route (e.g., intraperitoneal or intravenous injection). The dosing schedule will need to be determined based on maximum tolerated dose (MTD) studies. For Aplyronine A, a dose of 0.08 mg/kg was shown to be effective.[5]

  • Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight and overall health of the animals.

  • Endpoint: At the end of the study (e.g., after a predetermined number of days or when tumors in the control group reach a certain size), euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups to determine the in vivo efficacy.

In_Vivo_Antitumor_Activity_Workflow start Start inoculate Inoculate mice with tumor cells start->inoculate tumor_growth Allow tumor establishment inoculate->tumor_growth randomize Randomize into treatment groups tumor_growth->randomize treatment Administer this compound / Control randomize->treatment monitor Monitor tumor volume and body weight treatment->monitor endpoint Study endpoint monitor->endpoint euthanize Euthanize and excise tumors endpoint->euthanize analyze Analyze tumor weight and other markers euthanize->analyze end End analyze->end

General workflow for in vivo antitumor activity studies.

Conclusion

This compound is a highly potent cytotoxic agent with a mechanism of action centered on the disruption of the actin cytoskeleton. While its in vitro efficacy is slightly lower than that of Aplyronine A, it remains a promising candidate for anticancer drug development. The significant in vivo antitumor activity of Aplyronine A in various murine models provides a strong rationale for conducting similar comprehensive in vivo evaluations of this compound. This guide provides the foundational data and experimental frameworks to support such investigations, which are crucial for determining the full therapeutic potential of this compound and its place among other actin-targeting agents.

References

A Comparative Guide to Validating Aplyronine B's Effect on Cell Cycle Progression

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise impact of a novel compound on cell cycle progression is a critical step in preclinical evaluation. This guide provides a comparative framework for validating the effects of Aplyronine B, a marine-derived macrolide, on the cell cycle. By comparing its activity with other known cell cycle-modulating agents, this document offers supporting experimental data and detailed protocols to aid in the design and interpretation of key assays.

Comparative Analysis of Cell Cycle Arrest

To provide a clear comparison, this guide includes quantitative data from studies on two other compounds with distinct mechanisms of action: Lycorine, a plant alkaloid that induces G0/G1 arrest, and Aplidine (Plitidepsin), a marine-derived cyclic depsipeptide that causes both G1 and G2/M arrest.[3][4]

Table 1: Comparison of Cell Cycle Distribution After Treatment with Various Compounds

Compound (Concentration)Cell LineTreatment Duration% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M PhasePrimary Mode of Action
Control (Untreated) K56224 hours35.9%Not specified12.3%-
Lycorine (5 µM) K56224 hours41.9%Not specified4.44%HDAC Inhibition
Control (Untreated) Molt-424 hours32%48%20%-
Aplidine (20 nM) Molt-424 hours42%23%35%Multiple/Unclear
This compound (Inferred) Cancer Cell Lines---G2/M ArrestActin/Tubulin Disruption

Data for Lycorine was obtained from a study on K562 human chronic myelogenous leukemia cells.[3] Data for Aplidine was obtained from a study on Molt-4 human lymphoblastic leukemia cells.[4] The effect of this compound is inferred based on the known mechanism of Aplyronine A, which involves disruption of the cytoskeleton, a common cause of G2/M arrest.

Experimental Protocols

To validate the effects of this compound on cell cycle progression, a series of well-established experimental protocols are recommended.

Cell Proliferation Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and control compounds for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound or control compounds for the desired time. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI dye.

Western Blotting for Cell Cycle Regulatory Proteins

This method is used to detect the expression levels of key proteins that regulate the cell cycle, such as cyclins and cyclin-dependent kinases (CDKs).

Protocol:

  • Protein Extraction: Treat cells with this compound, and then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the protein lysates (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST and then incubate with primary antibodies against cell cycle proteins (e.g., Cyclin B1, CDK1, p21) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualizing Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Cell_Cycle_Regulation cluster_G1 G1 Phase cluster_S S Phase cluster_G2 G2 Phase cluster_M M Phase G1 Growth and Preparation for DNA Synthesis S DNA Replication G1->S G1/S Checkpoint CyclinD_CDK46 Cyclin D / CDK4/6 CyclinD_CDK46->G1 p21_G1 p21 p21_G1->CyclinD_CDK46 Inhibits G2 Growth and Preparation for Mitosis S->G2 CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->S M Mitosis G2->M G2/M Checkpoint CyclinA_CDK2 Cyclin A / CDK2 CyclinA_CDK2->G2 M->G1 CyclinB_CDK1 Cyclin B / CDK1 CyclinB_CDK1->M AplyronineB This compound AplyronineB->M Disrupts Microtubules Lycorine Lycorine Lycorine->p21_G1 Upregulates

Caption: Simplified signaling pathway of the cell cycle with points of intervention for this compound and Lycorine.

Experimental_Workflow cluster_assays Parallel Assays start Start: Cell Culture treatment Treat cells with this compound and control compounds start->treatment harvest Harvest cells at different time points treatment->harvest proliferation MTT Assay (Measure Cell Viability) harvest->proliferation cell_cycle Flow Cytometry (Analyze Cell Cycle Distribution) harvest->cell_cycle western_blot Western Blot (Analyze Protein Expression) harvest->western_blot analysis Data Analysis and Comparison proliferation->analysis cell_cycle->analysis western_blot->analysis conclusion Conclusion on this compound's Effect on Cell Cycle analysis->conclusion

Caption: Experimental workflow for validating the effect of this compound on cell cycle progression.

References

Comparative Transcriptomic Analysis of Cells Treated with Actin-Modulating Agents

Author: BenchChem Technical Support Team. Date: November 2025

This guide presents a summary of the transcriptional effects, details the experimental protocols for such a comparative study, and visualizes the experimental workflow and a key signaling pathway involved.

Comparative Transcriptional Effects of Miuraenamide A and Latrunculin B

A study on the effects of Miuraenamide A and Latrunculin B on primary cells revealed distinct transcriptional responses, primarily mediated by their influence on cytoplasmic G-actin levels.[1] The key findings are summarized in the table below.

FeatureMiuraenamide A (Actin Polymerizer)Latrunculin B (Actin Depolymerizer)
Mechanism of Action Induces strong aggregation of cytoplasmic actin.[1]Leads to a rapid collapse of larger actin stress fibers.[1]
Effect on Nuclear Actin Significantly decreased levels of nuclear EGFP–actin.[1]Time-dependent accumulation of EGFP–actin in the nuclear compartment.[1]
MRTF-SRF Signaling Potent inducer of G-actin-dependent SRF target gene expression.[1]Downregulation of the majority of MRTF–SRF target genes.[1]
Hippo-YAP/TAZ Signaling Largely unaffected.[1]Downregulation of the majority of YAP/TAZ target genes.[1]

Experimental Protocols

The following sections detail the methodologies for a comparative transcriptomics study involving actin-modulating compounds.

Cell Culture and Treatment:

  • Cell Line: Primary Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable cell lines like NIH3T3 fibroblasts are cultured under standard conditions (e.g., 37°C, 5% CO2).[1]

  • Compound Preparation: Stock solutions of Miuraenamide A and Latrunculin B are prepared in a suitable solvent (e.g., DMSO).

  • Treatment: Cells are seeded and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing the actin-modulating compounds at desired concentrations or a vehicle control (e.g., DMSO). Cells are incubated for a specified period (e.g., 6 hours) before RNA extraction.

RNA Extraction and Sequencing:

  • RNA Isolation: Total RNA is extracted from the treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • RNA Quality Control: The integrity and quantity of the extracted RNA are assessed using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).

  • Library Preparation: mRNA is enriched from the total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented and used as a template for first-strand cDNA synthesis using random hexamer primers. Second-strand cDNA is synthesized, followed by end-repair, A-tailing, and adapter ligation.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

Data Analysis:

  • Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality reads are trimmed.

  • Alignment: The cleaned reads are aligned to a reference genome using a splice-aware aligner such as HISAT2 or STAR.

  • Quantification: Gene expression levels are quantified by counting the number of reads mapping to each gene using tools like HTSeq or featureCounts.

  • Differential Gene Expression Analysis: Differential gene expression between the treatment and control groups is determined using packages like DESeq2 or edgeR in R.[1] Genes with a false discovery rate (FDR) < 0.05 are considered significantly differentially expressed.

  • Pathway Analysis: Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) are performed on the differentially expressed genes to identify enriched biological processes and signaling pathways.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for a comparative transcriptomics study of cells treated with actin-modulating compounds.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_seq RNA Sequencing cluster_data_analysis Data Analysis cell_culture Cell Seeding treatment Treatment with Actin Modulators cell_culture->treatment rna_extraction RNA Extraction treatment->rna_extraction library_prep Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing library_prep->sequencing read_qc Read Quality Control sequencing->read_qc alignment Alignment to Reference Genome read_qc->alignment quantification Gene Expression Quantification alignment->quantification diff_exp Differential Expression Analysis quantification->diff_exp pathway_analysis Pathway & GO Analysis diff_exp->pathway_analysis

Caption: Experimental workflow for comparative transcriptomics.

MRTF-SRF Signaling Pathway

Disruption of the actin cytoskeleton directly impacts the Myocardin-related transcription factor (MRTF)-Serum response factor (SRF) signaling pathway. The following diagram illustrates this pathway.

Caption: MRTF-SRF signaling pathway regulation by actin dynamics.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Aplyronine B

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of potent cytotoxic compounds like Aplyronine B is a critical component of laboratory safety and environmental responsibility. Due to its cytotoxic nature, this compound must be handled as hazardous chemical waste.[1][2][3][4] Adherence to the following step-by-step procedures will minimize risk to personnel and prevent environmental contamination.

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, at a minimum, safety goggles, chemical-resistant gloves (such as nitrile), and a lab coat. All handling of the compound, particularly when there is a risk of generating aerosols or dust, should be conducted within a certified chemical fume hood to prevent inhalation exposure.

Step-by-Step Disposal Protocol

The proper disposal of this compound is a systematic process that ensures safety and regulatory compliance.

Step 1: Waste Identification and Classification

Based on its known biological activity as a cytotoxic macrolide, this compound waste must be classified as hazardous.[1][4] This classification mandates that it must not be disposed of in the regular trash or poured down the drain.

Step 2: Waste Segregation

To prevent accidental chemical reactions and to ensure proper disposal, this compound waste must be segregated from other waste streams.

  • Solid Waste: All solid materials contaminated with this compound, such as weigh boats, pipette tips, gloves, and vials, should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Avoid mixing with other chemical waste unless compatibility has been verified.

Step 3: Waste Containment and Labeling

Proper containment and labeling are crucial for safe storage and subsequent disposal.

  • Containers: Use containers that are chemically resistant, leak-proof, and have a secure lid.

  • Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Cytotoxic," "Toxic"). The date of waste accumulation should also be clearly marked.

Step 4: Accumulation and Storage

Hazardous waste must be stored in a designated and controlled area, often referred to as a Satellite Accumulation Area (SAA), until it is collected for disposal.

  • Location: The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

  • Storage Conditions: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

Step 5: Disposal Arrangement

Once the waste container is full or the maximum allowable accumulation time has been reached (as per institutional and local regulations), arrange for its collection by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor. Do not attempt to transport hazardous waste off-site personally.

Hazard Profile Summary for this compound

The following table summarizes the key hazard information for this compound based on its classification as a cytotoxic macrolide.

Hazard ClassificationDescription
Acute Toxicity This compound is a potent cytotoxic agent.[1][2][3][4] In case of exposure, immediate medical attention is required.
Route of Exposure Inhalation, ingestion, and skin/eye contact are potential routes of exposure.
Environmental Hazard As a cytotoxic compound, release into the environment could be harmful to aquatic life.

Experimental Protocols

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the safe and compliant disposal of this compound.

cluster_0 Start: Handling this compound cluster_1 Waste Segregation & Containment cluster_2 Storage & Disposal A Generate this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Chemical Fume Hood B->C D Is the waste solid or liquid? C->D E Collect in Labeled Solid Hazardous Waste Container D->E Solid F Collect in Labeled Liquid Hazardous Waste Container D->F Liquid G Store in Designated Satellite Accumulation Area E->G F->G H Container Full or Time Limit Reached? G->H I Contact EH&S or Licensed Waste Disposal Contractor H->I Yes J Waste Collected for Proper Disposal (Incineration) I->J

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling Aplyronine B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aplyronine B is a potent cytotoxic macrolide with significant antitumor activity. Due to its high toxicity, stringent safety protocols are imperative to ensure the well-being of laboratory personnel and the integrity of research. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to guide researchers in the safe handling of this compound.

Hazard Identification and Toxicity

This compound, a congener of Aplyronine A, is a marine-derived natural product known for its potent cytotoxic effects.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its close relation to Aplyronine A and its demonstrated high potency necessitate handling it as an extremely hazardous substance.

CompoundCell LineIC50
This compoundHeLa S33 nM
Aplyronine AHeLa S30.5 nM
Aplyronine CHeLa S322 nM
Aplyronine DHeLa S30.08 nM
Aplyronine HHeLa S310 nM

Table 1: Comparative Cytotoxicity of Aplyronine Congeners. The IC50 values highlight the potent cytotoxic nature of the aplyronine family of compounds against human cervical cancer cells (HeLa S3).[1]

Given its nanomolar cytotoxicity, all handling of this compound must be conducted with the utmost caution to prevent any direct contact, inhalation, or ingestion.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure to this compound. The following PPE is mandatory when handling this compound in any form (solid or in solution).

PPE CategorySpecificationRationale
Gloves Double gloving with chemotherapy-rated nitrile gloves.Prevents skin contact with the highly potent compound. Double gloving provides an extra layer of protection in case of a breach in the outer glove.
Eye Protection Chemical splash goggles and a full-face shield.Protects eyes and face from splashes of solutions containing this compound.
Lab Coat Disposable, solid-front, back-closing chemotherapy gown with tight-fitting cuffs.Provides full body protection and prevents contamination of personal clothing. The disposable nature eliminates the need for laundering contaminated apparel.
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95) or a powered air-purifying respirator (PAPR) for procedures with a high risk of aerosol generation.Minimizes the risk of inhaling aerosolized particles of the compound.
Footwear Closed-toe, chemical-resistant shoes and disposable shoe covers.Protects feet from potential spills and prevents the tracking of contaminants outside the laboratory.

Engineering Controls and Laboratory Practices

Engineering controls are critical for creating a safe working environment by containing the hazard at its source.

  • Chemical Fume Hood/Biological Safety Cabinet: All handling of this compound, including weighing, reconstitution, and dilutions, must be performed within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to protect the user from inhalation of aerosols or powders.

  • Designated Work Area: A specific area within the laboratory should be designated for the handling of this compound. This area should be clearly marked with warning signs indicating the presence of a highly potent cytotoxic agent.

  • Negative Pressure Room: For facilities handling larger quantities or conducting frequent work with this compound, performing operations within a negative pressure room is recommended to prevent the escape of airborne contaminants to adjacent areas.

  • Spill Kit: A spill kit specifically for cytotoxic agents must be readily accessible in the laboratory. The kit should contain appropriate absorbent materials, decontaminating solutions, and additional PPE.

Experimental Protocol: In Vitro Cell Viability Assay

This protocol provides a general workflow for assessing the cytotoxicity of this compound against a cancer cell line.

Materials:

  • This compound (stock solution in DMSO)

  • Cancer cell line of interest (e.g., HeLa S3)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue™)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Culture the chosen cancer cell line to ~80% confluency.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Work within a certified chemical fume hood or BSC.

    • Prepare a serial dilution of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells of the 96-well plate.

    • Add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 72 hours).

  • Cell Viability Assessment:

    • Following the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment (in Fume Hood/BSC) cluster_analysis Analysis cell_culture Culture Cancer Cells cell_seeding Seed Cells in 96-Well Plate cell_culture->cell_seeding add_compound Add Compound to Cells cell_seeding->add_compound compound_prep Prepare this compound Dilutions compound_prep->add_compound incubation Incubate for 72h add_compound->incubation viability_assay Perform Viability Assay incubation->viability_assay read_plate Read Plate viability_assay->read_plate data_analysis Calculate IC50 read_plate->data_analysis

Diagram 1: Workflow for an in vitro cytotoxicity assay with this compound.

Mechanism of Action: Actin Depolymerization

Aplyronine A, and by extension this compound, exerts its cytotoxic effects by disrupting the cellular cytoskeleton. Specifically, it binds to G-actin, inhibiting its polymerization into F-actin filaments and promoting the depolymerization of existing filaments.[2] This disruption of actin dynamics interferes with essential cellular processes such as cell division, migration, and maintenance of cell shape, ultimately leading to apoptosis.

mechanism_of_action g_actin G-Actin (Monomers) f_actin F-Actin (Filaments) g_actin->f_actin disruption Disruption of Cellular Processes (e.g., Mitosis, Migration) g_actin->disruption f_actin->g_actin f_actin->disruption aplyronine_b This compound inhibition Inhibition aplyronine_b->inhibition promotion Promotion aplyronine_b->promotion inhibition->g_actin Binds to G-Actin promotion->f_actin Enhances Depolymerization apoptosis Apoptosis disruption->apoptosis

Diagram 2: Simplified signaling pathway of this compound's mechanism of action.

Spill Management and Decontamination

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.

For Small Spills (inside a fume hood):

  • Ensure the fume hood continues to operate.

  • Wearing full PPE, absorb the spill with chemically inert absorbent pads from the cytotoxic spill kit.

  • Wipe the area with a suitable decontaminating agent (e.g., 70% ethanol followed by a surface disinfectant).

  • Collect all contaminated materials in a designated cytotoxic waste bag.

  • Wipe the area again with sterile water.

For Large Spills (outside a fume hood):

  • Evacuate the immediate area and alert others.

  • Restrict access to the contaminated area.

  • If safe to do so, cover the spill with absorbent material from the cytotoxic spill kit to contain it.

  • Contact the institution's Environmental Health and Safety (EHS) department immediately for assistance with cleanup.

  • Personnel involved in the spill should undergo a medical evaluation.

Disposal Plan

All waste generated from the handling of this compound is considered hazardous cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.

  • Solid Waste: All contaminated solid waste, including gloves, gowns, shoe covers, pipette tips, and absorbent pads, must be placed in a clearly labeled, leak-proof, and puncture-resistant cytotoxic waste container (often yellow or purple).

  • Liquid Waste: Unused solutions of this compound and contaminated liquid waste (e.g., cell culture medium) should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any liquid waste containing this compound down the drain.

  • Sharps: All contaminated sharps (needles, syringes, etc.) must be disposed of in a designated sharps container for cytotoxic waste.

  • Waste Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of all this compound waste.

By adhering to these stringent safety and handling protocols, researchers can mitigate the risks associated with the highly potent cytotoxic agent this compound and ensure a safe laboratory environment for all personnel.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.